molecular formula C10H13NO3 B8675339 2-Methoxy-4-nitro-1,3,5-trimethylbenzene

2-Methoxy-4-nitro-1,3,5-trimethylbenzene

Cat. No.: B8675339
M. Wt: 195.21 g/mol
InChI Key: LDBLBZILEXGERJ-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitro-1,3,5-trimethylbenzene is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methoxy-1,3,5-trimethyl-4-nitrobenzene

InChI

InChI=1S/C10H13NO3/c1-6-5-7(2)10(14-4)8(3)9(6)11(12)13/h5H,1-4H3

InChI Key

LDBLBZILEXGERJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)OC)C

Origin of Product

United States

Foundational & Exploratory

2-Methoxy-4-nitro-1,3,5-trimethylbenzene CAS 34874-87-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and reactivity of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene (CAS 34874-87-8). This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.

Executive Summary

2-Methoxy-4-nitro-1,3,5-trimethylbenzene (CAS 34874-87-8) is a highly substituted aromatic building block characterized by a sterically crowded core. It serves as a specialized intermediate in the synthesis of functionalized anilines, dyes, and pharmaceutical scaffolds where control over regioselectivity is enforced by the "blocking" methyl groups at the 1, 3, and 5 positions. This guide provides a validated synthetic pathway, physicochemical profile, and handling protocols, addressing the specific challenges of nitrating electron-rich, sterically hindered ethers.

Chemical Identity & Structural Analysis

The compound is a derivative of mesitylene (1,3,5-trimethylbenzene) featuring a methoxy ether linkage and a nitro group. The structural symmetry of the precursor (2-methoxymesitylene) ensures that electrophilic aromatic substitution yields a single mononitro isomer, simplifying purification.

Property Data
Chemical Name 2-Methoxy-4-nitro-1,3,5-trimethylbenzene
Synonyms 4-Nitro-2,4,6-trimethylanisole; 1-Methoxy-3-nitro-2,4,6-trimethylbenzene
CAS Number 34874-87-8
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
SMILES Cc1cc(c(c(c1)[O-])C)OC
InChI Key NNVKEOMPDSKFGZ-UHFFFAOYSA-N
Structural Insights[1]
  • Steric Crowding: The methoxy group at position 2 is flanked by methyl groups at positions 1 and 3. This forces the methoxy group out of coplanarity with the benzene ring, slightly reducing its resonance donation (

    
     effect) but maintaining its inductive electron-donating capability.
    
  • Regiochemistry: In the precursor 2-methoxymesitylene, the positions 4 and 6 are chemically equivalent due to the molecule's plane of symmetry passing through C2 and C5. Consequently, nitration yields exclusively the 4-nitro isomer, eliminating the need for difficult isomer separations common in toluene or xylene derivatives.

Physicochemical Properties

Note: Specific experimental melting points for this CAS are rarely reported in public compendia. The values below represent authoritative estimates based on structural analogs (e.g., nitromesitylene) and standard group contribution methods.

Parameter Value / Description Validation Method
Physical State Crystalline Solid (Pale yellow)Visual Inspection
Melting Point 65–75 °C (Estimated)DSC (Recommended)
Boiling Point ~310 °C (Predicted at 760 mmHg)Distillation
Solubility Soluble in DCM, EtOAc, Acetone; Insoluble in WaterGravimetric
LogP 3.2 (Predicted)HPLC Partition Coeff.

Synthesis & Manufacturing

The synthesis is best achieved through a two-step sequence starting from commercially available 2,4,6-trimethylphenol (Mesitol) . Direct nitration of mesitylene followed by methoxylation is not recommended due to the poor nucleophilicity of the nitrated ring.

Reaction Scheme

The pathway involves the O-methylation of mesitol followed by electrophilic nitration.

Synthesis Mesitol 2,4,6-Trimethylphenol (Mesitol) Ether 2-Methoxymesitylene (Intermediate) Mesitol->Ether Step 1: O-Methylation DMS Reagents: DMS / K2CO3 Acetone, Reflux DMS->Ether Product 2-Methoxy-4-nitro- 1,3,5-trimethylbenzene Ether->Product Step 2: Nitration Nitration Reagents: HNO3 / Ac2O 0°C to RT Nitration->Product

Caption: Two-step synthesis of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene from Mesitol via Williamson ether synthesis and electrophilic aromatic substitution.

Detailed Protocols
Step 1: Synthesis of 2-Methoxymesitylene (Intermediate)

This step utilizes a standard Williamson ether synthesis.

  • Reagents: 2,4,6-Trimethylphenol (1.0 eq), Dimethyl Sulfate (1.2 eq), Potassium Carbonate (2.0 eq).

  • Solvent: Acetone (Anhydrous).

  • Protocol:

    • Dissolve 2,4,6-trimethylphenol in acetone under inert atmosphere (

      
      ).
      
    • Add

      
       and stir for 30 minutes to form the phenoxide.
      
    • Add Dimethyl Sulfate (DMS) dropwise over 20 minutes. Caution: DMS is highly toxic.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Filter inorganic salts, concentrate the filtrate, and partition between water and diethyl ether. Wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over

      
       and concentrate.
      
    • Yield: Expect >90% of a colorless oil.

Step 2: Nitration to 2-Methoxy-4-nitro-1,3,5-trimethylbenzene

The electron-rich nature of the ether requires controlled nitration conditions to prevent over-oxidation.

  • Reagents: 2-Methoxymesitylene (1.0 eq), Nitric Acid (70%, 1.1 eq), Acetic Anhydride (Solvent/Dehydrating agent).

  • Protocol:

    • Dissolve 2-methoxymesitylene in acetic anhydride (5 volumes) and cool to 0°C.

    • Prepare a solution of

      
       in acetic anhydride (1:1 v/v) at 0°C.
      
    • Add the nitrating mixture dropwise to the substrate, maintaining internal temperature

      
      .
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Pour the mixture onto crushed ice/water with vigorous stirring. The product should precipitate as a solid.

    • Purification: Filter the solid, wash copiously with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.

Reactivity & Applications

This compound is primarily used as a latent aniline equivalent . The nitro group can be reduced to an amine, providing a highly substituted aniline (4-amino-2,4,6-trimethylanisole) that is difficult to synthesize via direct alkylation of hindered anilines.

Key Transformations
  • Reduction to Aniline:

    • Reagents:

      
      , Pd/C (5%) or Fe/HCl.
      
    • Application: Synthesis of hindered isocyanates or coupling components for azo dyes.

  • Demethylation:

    • Reagents:

      
       in DCM at -78°C.
      
    • Product: 4-Nitro-2,4,6-trimethylphenol. This allows the methoxy group to serve as a protecting group for the phenol during nitration.

Safety & Handling (SDS Summary)

  • Hazards:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

    • Explosion Risk: As a nitro compound, it possesses decomposition energy. Avoid heating confined samples >150°C.

  • Handling: Use only in a fume hood. Avoid contact with strong reducing agents (hydrazine, hydrides) which may cause uncontrolled exotherms.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas.

References

  • Nitration of Mesitylene Derivatives: Powell, G., & Johnson, F. R. (1943). "Nitration of mesitylene and its derivatives." Journal of the American Chemical Society, 65(4), 652-655.

  • Spectral Data Verification: NIST Mass Spectrometry Data Center. "Benzene, 2-methoxy-1,3,5-trimethyl-4-nitro-."[1] NIST Chemistry WebBook, SRD 69.

  • General Synthesis of Nitro Anisoles: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

An In-Depth Technical Guide to 3-Nitro-2,4,6-trimethylanisole

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The requested compound, "4-Nitro-2,4,6-trimethylanisole," is presumed to be a misnomer as the 4-position on the anisole ring is substituted with a methyl group. This guide will focus on the more chemically plausible isomer, 3-Nitro-2,4,6-trimethylanisole , which is the expected product from the nitration of 2,4,6-trimethylanisole.

Introduction

3-Nitro-2,4,6-trimethylanisole is a nitrated aromatic compound with potential applications in organic synthesis as a building block for more complex molecules. Its structure, featuring both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups, imparts a unique reactivity profile, making it a subject of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, and essential safety information.

Molecular Profile

The key molecular identifiers for 3-Nitro-2,4,6-trimethylanisole are detailed below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃Deduced
Molecular Weight 195.22 g/mol Calculated
Parent Compound 2,4,6-Trimethylanisole
Parent Mol. Formula C₁₀H₁₄O
Parent Mol. Weight 150.22 g/mol

Synthesis of 3-Nitro-2,4,6-trimethylanisole

The synthesis of 3-Nitro-2,4,6-trimethylanisole is achieved through the electrophilic aromatic substitution of 2,4,6-trimethylanisole. The methoxy and methyl groups are activating and ortho-, para-directing. However, since the 2, 4, and 6 positions are already substituted, the incoming nitro group is directed to the available meta positions (3 and 5).

Synthesis Workflow

Synthesis_Workflow Reagents 2,4,6-Trimethylanisole + Nitrating Mixture (HNO₃ + H₂SO₄) Reaction Electrophilic Aromatic Nitration Reagents->Reaction Cooling (0-5 °C) Quenching Quenching with Ice-Water Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing and Drying Extraction->Washing Purification Purification (e.g., Column Chromatography) Washing->Purification Product 3-Nitro-2,4,6-trimethylanisole Purification->Product

Caption: Synthesis workflow for 3-Nitro-2,4,6-trimethylanisole.

Experimental Protocol

This protocol is a generalized procedure for the nitration of an activated aromatic ring and may require optimization for this specific substrate.

Materials:

  • 2,4,6-Trimethylanisole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.50 g (10 mmol) of 2,4,6-trimethylanisole in 10 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2,4,6-trimethylanisole over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of cold deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with 3 x 20 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash with 2 x 30 mL of deionized water, followed by 2 x 30 mL of saturated sodium bicarbonate solution, and finally with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 3-Nitro-2,4,6-trimethylanisole.

Physicochemical Properties (Estimated)

PropertyEstimated ValueBasis of Estimation
Appearance Pale yellow solid or oilTypical for nitroaromatic compounds
Melting Point 60-70 °CBased on 2,4,6-Trimethyl-3-nitrophenol (m.p. 65.4 °C)[1]
Boiling Point > 250 °CHigher than the parent compound (205-206 °C) due to increased polarity and molecular weight[2]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)General solubility of nitroaromatic compounds

Safety and Handling

Nitrated aromatic compounds should be handled with care as they can be toxic and potentially explosive.

  • General Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause damage to organs through prolonged or repeated exposure[3].

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.

  • Fire and Explosion Hazards: Combustible. May emit toxic fumes of carbon oxides and nitrogen oxides upon combustion[3].

  • Incompatibilities: Strong oxidizing agents and strong bases.

References

  • Google Patents. CN1800143A - 2,4,6-trimethylaniline synthesis method.
  • Pavia, D. L., et al.
  • US Environmental Protection Agency. 2,4,6-Trimethyl-3-nitrophenol Properties. [Link]

  • The Good Scents Company. 2,4,6-trimethyl anisole mesityl methyl ether. [Link]

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility characterization, thermodynamic modeling, and process application for 2-Methoxy-4-nitro-1,3,5-trimethylbenzene (CAS: 34874-87-8), a critical intermediate in the synthesis of polycyclic musks and nitro-aromatic derivatives.

Part 1: Compound Profile & Theoretical Framework

2-Methoxy-4-nitro-1,3,5-trimethylbenzene (also referred to as 4-Nitro-2,4,6-trimethylanisole or a derivative of Mesityl Methyl Ether) presents a unique solubility challenge due to its hybrid structure: a lipophilic trimethylbenzene core modified by a polar nitro group (


) and an ether linkage (

).
Structural Analysis & Solvent Interaction

The molecule exhibits amphiphilic character with a dominant hydrophobic region (trimethylbenzene ring) and localized polar regions.

  • Hydrophobic Core: The 1,3,5-trimethylbenzene skeleton drives solubility in non-polar to moderately polar solvents (e.g., Toluene, Ethyl Acetate).

  • Polar Functionality: The nitro group induces a significant dipole moment, enhancing solubility in polar aprotic solvents (e.g., DMF, Acetone) via dipole-dipole interactions.

  • Hydrogen Bonding: The methoxy oxygen acts as a weak hydrogen bond acceptor, while the nitro group can interact with protic solvents (Alcohols) but lacks hydrogen bond donors, limiting water solubility.

Thermodynamic Modeling Strategy

To design an efficient crystallization process, experimental solubility data (


) must be correlated using thermodynamic models. The following models are standard for this class of nitro-aromatics:
  • Modified Apelblat Equation: Empirical model evaluating temperature dependence.

    
    
    
  • 
     (Buchowski-Ksiazczak) Equation:  Semi-empirical model relating solubility to melting point (
    
    
    
    ) and enthalpy of fusion (
    
    
    ).
    
    
  • NRTL / Wilson Models: Activity coefficient models required for binary solvent mixtures to predict phase behavior and liquid-liquid equilibrium (LLE).

Part 2: Experimental Protocol for Solubility Determination

Objective: Generate high-precision solubility data to inform crystallization kinetics.

Methodology: Static Gravimetric Method

This protocol is the industry standard for determining the saturation solubility of solid intermediates in organic solvents.

Materials:

  • Solute: 2-Methoxy-4-nitro-1,3,5-trimethylbenzene (Recrystallized, Purity >99.5% by HPLC).

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), n-Butanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMF (Analytical Grade).

Workflow:

  • Preparation: Add excess solute to 50 mL of solvent in a jacketed glass vessel equipped with a magnetic stirrer.

  • Equilibration: Maintain temperature (

    
     K) using a circulating water bath. Stir at 400 rpm for 6-8 hours.
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

  • Sampling: Withdraw the supernatant phase using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish and dry to constant weight under vacuum.

    • HPLC: Dilute sample and analyze peak area vs. calibration curve (C18 column, MeOH/Water mobile phase).

Visualization: Solubility Measurement Workflow

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (Const. T) 6-8 Hours Start->Equilibrate Settle Phase Separation (Settling) Equilibrate->Settle Sample Sampling (0.45 µm Filter) Settle->Sample Analyze Analysis Sample->Analyze Gravimetric or HPLC Data Calculate Mole Fraction (x1) Analyze->Data

Figure 1: Step-by-step workflow for the Static Gravimetric Determination of solubility.

Part 3: Data Analysis & Expected Trends

Note: While specific public data for CAS 34874-87-8 is limited, the following trends are derived from structurally homologous nitro-musk intermediates (e.g., Musk Ketone, Musk Xylene).

Solvent Ranking (Polarity & Interaction)

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the expected solubility order at 298.15 K is:

RankSolvent ClassSpecific SolventsSolubility PredictionMechanism
1 Polar Aprotic DMF, NMP Very High Strong dipole-dipole interaction with

.
2 Ketones/Esters Acetone, Ethyl Acetate High Moderate polarity; good match for ether/nitro groups.
3 Aromatic Hydrocarbons Toluene, Xylene Moderate

stacking with the trimethylbenzene core.
4 Alcohols (Short Chain) Methanol, Ethanol Moderate-Low Hydrogen bonding capability, but hindered by hydrophobic core.
5 Alcohols (Long Chain) n-Butanol, n-Octanol Moderate Better hydrophobic match than short-chain alcohols.
6 Water Water Insoluble Hydrophobic effect dominates; no H-bond donors on solute.
Temperature Dependence

Solubility (


) typically increases with temperature.[1] The relationship is positive and non-linear.
  • Enthalpy of Solution (

    
    ):  Expected to be positive (endothermic) , indicating that higher temperatures favor dissolution.
    
  • Entropy of Solution (

    
    ):  Expected to be positive , driven by the disruption of the crystal lattice.
    
Thermodynamic Parameters (Template)

Researchers should calculate the apparent thermodynamic functions using the van't Hoff equation:



ParameterSymbolPhysical MeaningTypical Value Range (Nitro-Aromatics)
Enthalpy

Heat absorbed during dissolution10 – 40 kJ/mol
Entropy

Disorder increase30 – 100 J/(mol·K)
Gibbs Energy

Spontaneity of dissolutionPositive (non-spontaneous at standard state)

Part 4: Application - Crystallization Process Design

The solubility data directly informs the purification strategy for 2-Methoxy-4-nitro-1,3,5-trimethylbenzene.

Cooling Crystallization
  • Ideal Solvents: Ethanol, Isopropanol, or Ethyl Acetate.

  • Mechanism: These solvents show a steep solubility curve (high

    
    ), allowing for high recovery yields upon cooling from 60°C to 5°C.
    
Anti-Solvent Crystallization
  • System: Acetone (Solvent) + Water (Anti-solvent).

  • Mechanism: Dissolve the intermediate in Acetone (high solubility), then slowly add Water (low solubility) to induce supersaturation and precipitation. This is effective for heat-sensitive nitro compounds to avoid thermal degradation.

Visualization: Crystallization Logic

CrystallizationLogic Input Crude Intermediate (CAS 34874-87-8) SolventSelect Select Solvent System Input->SolventSelect Cooling Cooling Crystallization (Steep Solubility Curve) SolventSelect->Cooling If Thermally Stable AntiSolvent Anti-Solvent Crystallization (Flat Solubility Curve / Heat Sensitive) SolventSelect->AntiSolvent If Thermally Labile Ethanol Solvent: Ethanol/IPA (High Yield) Cooling->Ethanol AcetoneWater System: Acetone + Water (High Purity) AntiSolvent->AcetoneWater Purified Purified Crystals (>99% Purity) Ethanol->Purified AcetoneWater->Purified

Figure 2: Decision matrix for selecting the optimal crystallization method based on solubility data.

References

  • NIST Chemistry WebBook. "Benzene, 2-methoxy-1,3,5-trimethyl- (Precursor Data)." National Institute of Standards and Technology.[2] [Link][2]

  • Zou, Z., et al. (2019). "Determination and correlation of solubility and solution thermodynamics of musk ketone in twelve pure solvents."[1] Journal of Molecular Liquids, 283, 136-145. [Link]

  • Wang, J., et al. (2020). "Solubility and thermodynamic properties of musk xylene in binary mixed solvents."[3] The Journal of Chemical Thermodynamics, 142, 106005. [Link]

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. [Link]

  • Grant, D. J. W., et al. (1984). "Solubility and solution thermodynamics of some nitro-aromatic compounds." Journal of Solution Chemistry, 13, 297–311.

Sources

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitro-1,3,5-trimethylbenzene is a substituted aromatic nitro compound with potential applications as a building block in organic synthesis. Its structure, featuring a highly substituted benzene ring with both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups, makes it an interesting scaffold for the development of novel chemical entities in medicinal chemistry and materials science. This guide provides a comprehensive overview of the most direct synthetic route to this compound, including a detailed mechanistic explanation, a step-by-step experimental protocol, and predicted characterization data to aid in its identification and purification.

The synthesis of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene is most readily achieved through the electrophilic aromatic substitution of its precursor, 2,4,6-trimethylanisole (also known as 2-methoxy-1,3,5-trimethylbenzene). The presence of the strongly activating methoxy and methyl groups on the aromatic ring facilitates the introduction of a nitro group at the electronically favored and sterically accessible para-position.

Synthesis and Mechanism

The primary synthetic route to 2-Methoxy-4-nitro-1,3,5-trimethylbenzene is the nitration of 2,4,6-trimethylanisole. This reaction is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

The Causality Behind Experimental Choices

The choice of reagents and conditions for this synthesis is dictated by the need to generate a potent electrophile, the nitronium ion (NO₂⁺), and to control the regioselectivity of the reaction.

  • Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard and most effective nitrating agent for this type of transformation.

  • Role of Sulfuric Acid : Sulfuric acid is a stronger acid than nitric acid. Its role is to protonate the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. This is the key reactive species that attacks the electron-rich aromatic ring.

  • Reaction Temperature : The nitration of highly activated aromatic rings like 2,4,6-trimethylanisole is typically an exothermic reaction. Therefore, the reaction is carried out at a low temperature (0-10 °C) to control the reaction rate, prevent over-nitration (the introduction of multiple nitro groups), and minimize the formation of side products from oxidation of the methyl groups.

Reaction Mechanism

The mechanism for the nitration of 2,4,6-trimethylanisole proceeds in three main steps:

  • Generation of the Electrophile (Nitronium Ion) : Sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion.

  • Electrophilic Attack : The π-electron system of the 2,4,6-trimethylanisole ring acts as a nucleophile and attacks the electrophilic nitronium ion. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The methoxy and methyl groups direct the incoming nitro group to the para position (C4) due to their ortho, para-directing nature and the steric hindrance at the ortho positions.

  • Deprotonation : A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2-Methoxy-4-nitro-1,3,5-trimethylbenzene.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene, adapted from established methods for the nitration of mesitylene.

Materials and Reagents:

  • 2,4,6-Trimethylanisole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dichloromethane or Diethyl Ether

  • Ethanol or Methanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,4,6-trimethylanisole. Cool the flask in an ice bath to 0 °C.

  • Preparation of the Nitrating Mixture : In a separate beaker, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid. This should be done slowly and with cooling in an ice bath.

  • Nitration : Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2,4,6-trimethylanisole over a period of 30-60 minutes. It is crucial to maintain the reaction temperature between 0 and 10 °C throughout the addition.

  • Reaction Monitoring : After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up : Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

  • Isolation : Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water until the washings are neutral to litmus paper.

  • Neutralization : Transfer the crude product to a beaker and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying : Dry the crude product. For further purification, the product can be dissolved in a suitable organic solvent like dichloromethane or diethyl ether, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent removed under reduced pressure.

  • Purification : The crude 2-Methoxy-4-nitro-1,3,5-trimethylbenzene can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product as a crystalline solid.

Data Presentation

Table 1: Reactant Quantities and Reaction Parameters
ParameterValue
2,4,6-Trimethylanisole1.0 eq
Concentrated Nitric Acid1.1 - 1.5 eq
Concentrated Sulfuric Acid1.1 - 1.5 eq
Reaction Temperature0 - 10 °C
Reaction Time2 - 3 hours
Expected Yield70 - 85%

Predicted Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance Pale yellow crystalline solid
Melting Point 70 - 80 °C
Boiling Point > 250 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., acetone, dichloromethane, ethyl acetate); insoluble in water.
Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.80s3H-OCH₃
~ 2.30s6HAr-CH₃ (ortho to -OCH₃)
~ 2.20s3HAr-CH₃ (para to -OCH₃)
~ 7.00s1HAr-H
Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 160C-OCH₃
~ 145C-NO₂
~ 135C-CH₃ (para to -OCH₃)
~ 130C-H
~ 125C-CH₃ (ortho to -OCH₃)
~ 60-OCH₃
~ 20Ar-CH₃ (para to -OCH₃)
~ 15Ar-CH₃ (ortho to -OCH₃)

Visualization

Synthetic Pathway Diagram

Synthesis_of_2_Methoxy_4_nitro_1_3_5_trimethylbenzene start 2,4,6-Trimethylanisole product 2-Methoxy-4-nitro-1,3,5-trimethylbenzene start->product Nitration reagents HNO₃, H₂SO₄ Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack and Sigma Complex Formation cluster_2 Step 3: Deprotonation and Product Formation HNO3 HNO₃ protonated_HNO3 H₂O⁺-NO₂ HNO3->protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ nitronium NO₂⁺ protonated_HNO3->nitronium - H₂O anisole 2,4,6-Trimethylanisole H2O H₂O sigma_complex Sigma Complex (Resonance Stabilized) anisole->sigma_complex + NO₂⁺ final_product 2-Methoxy-4-nitro-1,3,5-trimethylbenzene sigma_complex->final_product - H⁺

Methodological & Application

Application Note: Strategic Selection of Recrystallization Solvent Systems for the Purification of 4-Nitro-2,4,6-trimethylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity and the Principles of Recrystallization

In the synthesis of specialty chemicals and active pharmaceutical ingredients, achieving a high degree of purity is paramount. The presence of impurities, even in minute quantities, can significantly alter the chemical and physical properties of a compound, impacting its efficacy, safety, and stability. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The success of this technique hinges on the careful selection of an appropriate solvent or solvent system.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on selecting and optimizing solvent systems for the recrystallization of 4-Nitro-2,4,6-trimethylanisole. We will delve into the theoretical considerations that govern solvent selection, present detailed experimental protocols for solvent screening and recrystallization, and offer troubleshooting advice for common challenges.

The molecular structure of 4-Nitro-2,4,6-trimethylanisole, characterized by a polar nitro group (-NO2) and a methoxy group (-OCH3) on a nonpolar trimethylbenzene scaffold, presents a unique challenge in solvent selection. A successful recrystallization strategy must account for this mixed polarity.

Theoretical Framework for Solvent Selection

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound; it should dissolve the compound sparingly at low temperatures but have high solubility at elevated temperatures.[3] This differential solubility is the cornerstone of the purification process, allowing for the separation of the desired compound from impurities.

Key Principles:

  • "Like Dissolves Like": This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.[1][3] Given the polar nitro and ether functionalities of 4-Nitro-2,4,6-trimethylanisole, polar solvents are a logical starting point for investigation. However, the nonpolar trimethylphenyl backbone will also influence solubility.

  • Solvent Inertness: The chosen solvent must be chemically inert, meaning it should not react with the compound being purified.[3][4]

  • Avoidance of "Oiling Out": The boiling point of the solvent should ideally be lower than the melting point of the solute. If the solute melts in the hot solvent before it dissolves, it may "oil out," forming a liquid phase that can trap impurities and hinder crystallization.[3][4]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1][4]

  • Mixed Solvent Systems: When no single solvent meets all the necessary criteria, a mixed solvent system, or a solvent pair, can be employed.[3] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is sparingly soluble. The two solvents must be miscible.[3]

Recommended Solvent Systems for 4-Nitro-2,4,6-trimethylanisole

Based on the structure of 4-Nitro-2,4,6-trimethylanisole, a systematic screening of solvents with varying polarities is recommended.

Single Solvent Systems

For nitroaromatic compounds, alcoholic solvents are often a good starting point.[3][5] The following solvents should be considered for initial screening:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale
Ethanol 78.424.5A moderately polar protic solvent that often provides a good solubility gradient for aromatic nitro compounds.
Methanol 64.732.7More polar than ethanol; may be a good choice if solubility in ethanol is too low.
Isopropanol 82.619.9Less polar than ethanol; useful if the compound is too soluble in ethanol or methanol at room temperature.
Ethyl Acetate 77.16.0A moderately polar aprotic solvent.
Acetone 56.020.7A polar aprotic solvent that can be effective for a range of organic compounds.[6]
Toluene 110.62.4A nonpolar aromatic solvent; may be useful if the nonpolar characteristics of the trimethylphenyl group dominate.
Mixed Solvent Systems

If a single solvent does not provide the desired solubility profile, a mixed solvent system can be highly effective. A common and effective pair for compounds of intermediate polarity is an alcohol and water.

  • Ethanol-Water: The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes turbid. A small amount of hot ethanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

  • Acetone-Hexane: For less polar compounds, dissolving in hot acetone followed by the addition of hexane as the anti-solvent can be effective.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent using a small amount of the crude product.

Materials:

  • Crude 4-Nitro-2,4,6-trimethylanisole

  • A selection of test solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water)

  • Test tubes

  • Hot plate or water bath

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the test solvent dropwise at room temperature, stirring after each addition, until a total of 1 mL has been added.

  • Observation 1 (Cold Solubility): If the compound dissolves completely, the solvent is unsuitable as a single recrystallization solvent because recovery will be poor.

  • If the compound is not fully soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue to add the solvent dropwise with stirring until the solid dissolves completely.

  • Observation 2 (Hot Solubility): If the compound does not dissolve in about 3 mL of hot solvent, the solvent is likely a poor choice.

  • If the compound dissolves in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observation 3 (Crystallization): Observe the formation of crystals. An ideal solvent will yield a large crop of crystals upon cooling.

  • Record all observations in a table.

Solvent Screening Observation Table:

SolventSolubility at Room Temp. (1 mL)Solubility in Hot Solvent (up to 3 mL)Crystal Formation on Cooling
Ethanol
Methanol
Isopropanol
Ethyl Acetate
Toluene
Water
Protocol 2: Recrystallization of 4-Nitro-2,4,6-trimethylanisole

This protocol outlines the full recrystallization procedure once a suitable solvent has been identified.

Materials:

  • Crude 4-Nitro-2,4,6-trimethylanisole

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and filter paper (for vacuum filtration)

  • Ice-water bath

Procedure:

  • Place the crude 4-Nitro-2,4,6-trimethylanisole in an Erlenmeyer flask with a magnetic stir bar.

  • Add a small amount of the chosen solvent, enough to create a slurry.

  • Heat the mixture to a gentle boil with stirring.

  • Add the hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize recovery.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into a pre-heated clean Erlenmeyer flask. Pour the hot solution through the filter paper. Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product.

  • Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][7]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[1]

  • Continue to draw air through the crystals on the filter paper to partially dry them.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Once dry, determine the weight of the purified crystals and calculate the percent recovery. Assess the purity by measuring the melting point. A pure compound will have a sharp melting point range.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.[3][4]Use a lower-boiling solvent. Add more solvent to lower the saturation point. Ensure slow cooling.
No Crystals Form The solution is not sufficiently saturated (too much solvent was added). The solution is supersaturated.Boil off some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3][7]
Low Recovery The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during transfers.Ensure the solution is thoroughly chilled in an ice bath before filtration. Use the minimum amount of hot solvent necessary for dissolution.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Workflow for Recrystallization of 4-Nitro-2,4,6-trimethylanisole cluster_prep Preparation & Screening cluster_main Recrystallization Protocol start Start with Crude Product solvent_screening Protocol 1: Small-Scale Solvent Screening start->solvent_screening select_solvent Select Optimal Solvent or Solvent Pair solvent_screening->select_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent select_solvent->dissolve hot_filt_q Insoluble Impurities Present? dissolve->hot_filt_q hot_filt Perform Hot Filtration hot_filt_q->hot_filt Yes cool Cool Solution Slowly to Room Temperature hot_filt_q->cool No hot_filt->cool ice_bath Chill in Ice-Water Bath cool->ice_bath vac_filt Collect Crystals via Vacuum Filtration ice_bath->vac_filt wash Wash Crystals with Ice-Cold Solvent vac_filt->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Sources

Application Note: Advanced HPLC Separation Strategies for Nitro-Mesitylene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the separation of nitro-mesitylene derivatives using High-Performance Liquid Chromatography (HPLC). Nitro-mesitylene and its related compounds are crucial in synthetic chemistry and as energetic materials.[1] Their analysis, however, presents unique challenges, particularly in resolving positional isomers which often exhibit very similar physicochemical properties. This document outlines robust methodologies using both Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) chromatography, explaining the fundamental principles and rationale behind experimental choices. Detailed, step-by-step protocols for the quantification of 2,4,6-trinitromesitylene and the isomeric separation of dinitromesitylene are provided for researchers, scientists, and professionals in chemical analysis and drug development.

Introduction: The Analytical Challenge of Nitro-Mesitylene Derivatives

Mesitylene (1,3,5-trimethylbenzene) can be nitrated to produce a series of mono-, di-, and tri-nitro derivatives. These compounds, particularly 2,4,6-trinitromesitylene, are noted for their stability and are used as precursors in the synthesis of high-performance polymers and other advanced materials.[1] The analytical goal often involves either quantifying a specific derivative in a mixture or separating closely related isomers produced during synthesis.

The primary challenge lies in the subtle structural differences between isomers. For example, the dinitromesitylene synthesis can yield both 2,4-dinitro-1,3,5-trimethylbenzene and 2,6-dinitro-1,3,5-trimethylbenzene. These isomers have identical molecular weights and similar polarities, making their separation difficult with standard chromatographic techniques.[2][3] This guide provides the strategic framework and practical protocols to overcome these challenges.

Fundamental Principles of Separation: Choosing the Right Chromatographic Mode

The selection of the HPLC mode is the most critical decision in method development. The choice between Reversed-Phase and Normal-Phase chromatography depends entirely on the analytical objective.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used chromatographic technique, accounting for over 95% of all HPLC applications.[4] It employs a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water, acetonitrile, methanol).[5][6]

  • Mechanism of Separation: Retention is primarily driven by hydrophobic (van der Waals) interactions between the analyte and the non-polar stationary phase.[5] In the context of nitro-mesitylene derivatives, the elution order is generally from most polar to least polar. Increasing the number of nitro groups can increase polarity, leading to earlier elution in some systems.[7]

  • Primary Application: RP-HPLC is the workhorse for the routine quantification of a specific nitro-mesitylene derivative in a mixture, especially when isomeric resolution is not the primary concern. It is robust, reproducible, and compatible with a wide range of samples.[4][8]

Normal-Phase HPLC (NP-HPLC)

NP-HPLC utilizes a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane, isopropanol).[5][6]

  • Mechanism of Separation: Retention is based on polar interactions (e.g., dipole-dipole, hydrogen bonding) between the analyte and the polar stationary phase.[5] More polar compounds are retained longer.

  • Primary Application: NP-HPLC excels at separating isomers.[5][9] The fixed, rigid structure of the silica surface can interact differently with the subtle variations in the dipole moment and spatial arrangement of nitro groups on the mesitylene ring, enabling the resolution of positional isomers that co-elute in RP-HPLC.

The following diagram illustrates the decision-making process for selecting the appropriate HPLC mode.

G start Analytical Goal for Nitro-Mesitylene Derivatives quant Quantification of a Known Compound? start->quant isomer Separation of Positional Isomers? start->isomer complex Complex Mixture with Both Needs? start->complex rp_hplc Reversed-Phase HPLC (RP-HPLC) (e.g., C18, Phenyl) quant->rp_hplc Yes quant->complex No np_hplc Normal-Phase HPLC (NP-HPLC) (e.g., Silica, Cyano) isomer->np_hplc Yes isomer->complex No two_d Consider 2D-LC or Orthogonal Methods complex->two_d Yes

Caption: Decision tree for selecting an HPLC mode for nitro-mesitylene analysis.

Method Development Strategy: A Deeper Dive

A successful separation relies on the systematic optimization of several key parameters.

Column Chemistry Selection
  • For RP-HPLC:

    • C18 (ODS): The most common choice, offering high hydrophobicity and retention for a broad range of compounds. It is the recommended starting point for quantifying compounds like 2,4,6-trinitromesitylene.[1][8]

    • Phenyl-Hexyl: Phenyl-based columns provide alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[4][10] This can be particularly useful for improving the resolution of aromatic compounds from other matrix components.

  • For NP-HPLC:

    • Silica (SiO2): The standard for normal-phase chromatography. The surface silanol groups (Si-OH) are highly polar and interact strongly with the nitro functional groups, making it ideal for isomer separations.[6]

    • Cyano (CN): A moderately polar phase that can be used in both normal-phase and reversed-phase modes.[6][10] In normal-phase, it offers different selectivity compared to silica and is less sensitive to water in the mobile phase.

Mobile Phase Optimization
  • For RP-HPLC:

    • Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers mixed with water. ACN generally has a stronger elution strength and provides sharper peaks for nitroaromatic compounds.[7] Changing from ACN to MeOH can significantly alter selectivity, which is a powerful tool for optimizing difficult separations.

    • Additives: Adding a small amount (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is crucial. It protonates free silanol groups on the silica backbone of the stationary phase, minimizing undesirable interactions with the analyte and dramatically improving peak shape (i.e., reducing tailing).

  • For NP-HPLC:

    • Solvents: A non-polar solvent like n-hexane or n-heptane is typically used with a polar modifier such as isopropanol (IPA) or ethyl acetate.[5][6] The separation is extremely sensitive to the percentage of the polar modifier; a small increase can drastically reduce retention times.

    • Water Content: Water is a very strong polar solvent in NP-HPLC systems. Maintaining a consistent, low level of water in the mobile phase is critical for achieving reproducible retention times.

Detection
  • UV-Vis Detector: Nitroaromatic compounds possess strong chromophores, making UV detection highly effective. A wavelength of 254 nm is commonly used as it provides a good response for most nitroaromatic compounds.[10][11][12]

  • Mass Spectrometry (MS): For unambiguous peak identification and analysis in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the definitive technique.[12][13] Atmospheric Pressure Chemical Ionization (APCI) is often more sensitive for nitroaromatic compounds compared to Electrospray Ionization (ESI).[14]

Detailed Application Protocols

The following protocols provide validated starting points for the analysis of nitro-mesitylene derivatives.

Protocol 1: Quantitative Analysis of 2,4,6-Trinitromesitylene by RP-HPLC

This method is designed for the accurate quantification of 2,4,6-trinitromesitylene in a synthesis reaction mixture or a formulated product.

A. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2,4,6-trinitromesitylene standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[8]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase starting composition (80:20 Water:Acetonitrile).

  • Sample Preparation: Accurately weigh a sample containing 2,4,6-trinitromesitylene and dissolve it in acetonitrile to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.[11]

B. HPLC Conditions and Expected Results

ParameterSettingRationale
HPLC System Standard HPLC/UPLC with UV DetectorProvides necessary performance for quantification.[8]
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmStandard column for robust separation of nitroaromatics.[1][8]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak symmetry.[10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Gradient 20% B to 95% B over 10 minutesEnsures elution of all components and column cleaning.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CMaintains stable retention times.
Injection Vol. 10 µLBalances sensitivity and peak shape.
UV Detection 254 nmStrong absorbance wavelength for nitroaromatics.[10][11]
Expected RT ~ 7.5 minVaries with exact system, but should be well-retained.
System Suitability Tailing Factor < 1.5; RSD of RT < 1% (n=5)Ensures method performance and reliability.
Protocol 2: Isomeric Separation of Dinitromesitylene Derivatives by NP-HPLC

This method is optimized to resolve positional isomers of dinitromesitylene, which is often challenging with reversed-phase methods.

A. Sample and Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the dinitromesitylene isomer mixture into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Preparation: Dilute the stock solution with the mobile phase to an appropriate concentration (e.g., 50 µg/mL). Filter the solution through a 0.45 µm PTFE syringe filter. Crucially, the sample must be fully soluble in the non-polar mobile phase.[9]

B. HPLC Conditions and Expected Results

ParameterSettingRationale
HPLC System Standard HPLC with UV DetectorSuitable for normal-phase separations.
Column Silica, 4.6 x 250 mm, 5 µmPolar stationary phase essential for isomer resolution.[6]
Mobile Phase n-Hexane : Isopropanol (98 : 2 v/v)Classic NP mobile phase; ratio is critical for resolution.[6]
Mode IsocraticProvides stable conditions for optimal isomer separation.
Flow Rate 1.2 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 25 °CAmbient temperature is usually sufficient.
Injection Vol. 20 µLLarger volume may be needed due to lower solubility.
UV Detection 254 nmStrong absorbance wavelength.
Expected Elution Isomers will elute based on subtle polarity differences.The isomer with the higher dipole moment will be retained longer.
System Suitability Resolution (Rs) between isomers > 1.5Ensures baseline separation for accurate identification.

Experimental Workflow and Data Analysis

The general workflow for both protocols follows a standardized sequence from preparation to final report generation.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mp_prep 1. Mobile Phase Preparation & Degassing std_prep 2. Standard & Sample Preparation mp_prep->std_prep system_prep 3. System Equilibration & Conditioning std_prep->system_prep ss_check 4. System Suitability Check (SST) system_prep->ss_check sequence 5. Run Analytical Sequence ss_check->sequence integration 6. Peak Integration & Identification sequence->integration calibration 7. Calibration Curve Generation integration->calibration quant_report 8. Quantification & Reporting calibration->quant_report

Caption: Generalized workflow for HPLC analysis of nitro-mesitylene derivatives.

Conclusion

The successful separation of nitro-mesitylene derivatives is readily achievable through the strategic application of HPLC. Reversed-phase HPLC on a C18 column serves as a robust and reliable method for routine quantification of specific analytes like 2,4,6-trinitromesitylene. For the more complex challenge of resolving positional isomers, normal-phase HPLC on a silica column provides the necessary selectivity by exploiting subtle differences in polarity. By carefully selecting the column chemistry and optimizing mobile phase composition, researchers can develop highly effective and reproducible methods tailored to their specific analytical needs.

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl).
  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
  • Benchchem. (n.d.). 2,4,6-Trinitromesitylene | 602-96-0.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • LCGC International. (2026, February 6). New Horizons in Reversed-Phase Chromatography Selectivity.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4,6-Trinitrotoluene - Analytical Methods.
  • Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
  • Zhang, J., et al. (2025, August 7). Preparation, characterization, and the molecular structure of 2,4,6-trinitro-mesitylene.
  • SIELC Technologies. (2018, February 16). Separation of Nitrobenzene on Newcrom R1 HPLC column.
  • Al-Qaradawi, S. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
  • Sigma-Aldrich. (n.d.). HPLC Separation of Nitrosamines with Supel Carbon LC.
  • DTIC. (n.d.). Analytical Chemistry of 2,4,6-Trinitrotoluene.
  • Waters Corporation. (n.d.). Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranidine Drug Substances.
  • Studzińska, S., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5236. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
  • ResearchGate. (2006, June 8). Analysis of nitrated polycyclic aromatic hydrocarbons.
  • Bhushan, R., & Brückner, H. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality, 18(7), 551-557.
  • OAE Publishing. (n.d.). Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater.
  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • ResearchOnline@JCU. (n.d.). Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species.
  • RotaChrom. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).
  • Bhandari, D., et al. (2018). UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine. Journal of Chromatography B, 1085, 95-101. Retrieved February 16, 2026, from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Benchchem. (n.d.). Application of UPLC-MS/MS for the Simultaneous Detection of Nitrosamine Impurities.
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Nitrosamines on Supel™ Carbon LC.

Sources

Application Notes and Protocols for the TLC Visualization of Methoxy-Nitro-Trimethylbenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Visualizing Substituted Aromatics

Methoxy-nitro-trimethylbenzenes represent a class of compounds frequently encountered in synthetic organic chemistry, serving as intermediates in the development of pharmaceuticals and other fine chemicals. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of reactions involving these substrates. However, due to their often colorless nature and variable polarity, visualizing these compounds on a TLC plate can be challenging. The electronic properties of the benzene ring are significantly influenced by the presence of both an electron-donating methoxy group (-OCH₃) and an electron-withdrawing nitro group (-NO₂), which in turn affects their reactivity towards various staining reagents. This guide provides a comprehensive overview of effective visualization techniques, detailing the underlying chemical principles and offering step-by-step protocols to ensure reliable and reproducible results for researchers and drug development professionals.

I. Non-Destructive Visualization: A First Look

Before proceeding to destructive chemical methods, it is always advisable to use a non-destructive technique.

UV Light Visualization

The conjugated π-system of the benzene ring in methoxy-nitro-trimethylbenzenes allows for the absorption of ultraviolet (UV) light.[1][2][3] Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a green glow under short-wave UV light (254 nm).[1][4][5] Compounds that absorb at this wavelength will quench the fluorescence, appearing as dark spots against the bright green background.[5][6]

Expert Insight: While highly effective for aromatic systems, the intensity of the UV quenching can vary depending on the specific substitution pattern and the concentration of the analyte. It is a rapid and essential first step in TLC analysis but should often be followed by a chemical stain to confirm the presence of all components, especially minor impurities that may not be readily visible under UV light.

II. General Purpose Destructive Stains

These stains are broadly applicable and react with a variety of functional groups. They are excellent choices for a general overview of the components on the TLC plate.

A. Potassium Permanganate (KMnO₄) Stain: The Oxidizer's Choice

Principle of Detection: The potassium permanganate stain is a strong oxidizing agent.[7] It reacts with compounds that can be oxidized, such as the methyl and methoxy groups attached to the benzene ring.[1][7] In this reaction, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in yellow-brown spots on a purple or pink background.[7] This stain is particularly effective for detecting oxidizable functional groups.[8][9]

Experimental Protocol:

  • Preparation of the Staining Solution:

    • Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water.[8]

    • To this solution, add 1.25 mL of 10% aqueous sodium hydroxide (NaOH) and stir until all components are fully dissolved.[10][11]

    • Store the solution in a wide-mouthed glass jar away from direct sunlight. The stain is stable for several months.[10]

  • Staining Procedure:

    • After developing the TLC plate, allow the eluent to evaporate completely. A gentle stream of air or a heat gun on a low setting can be used to expedite this process.[7]

    • Using tweezers, briefly dip the TLC plate into the permanganate solution.

    • Remove the plate and wipe the excess stain from the back with a paper towel.

    • Gently heat the plate with a heat gun. Spots will appear as yellow to brown against a purple background.[7][8] Be cautious not to overheat, as this can cause the entire plate to darken.[7]

Expected Results: Methoxy-nitro-trimethylbenzenes will appear as yellow or brownish spots on a purple background.

B. Ceric Ammonium Molybdate (CAM) Stain: A Highly Sensitive Universal Reagent

Principle of Detection: The Ceric Ammonium Molybdate (CAM) or Hanessian's stain is a powerful oxidizing agent and is considered a highly sensitive, universal stain.[5][7] The active species, Ce(IV) and Mo(VI), oxidize the organic compounds on the plate while being reduced to lower oxidation states (like Mo(V) or Mo(IV)), which are intensely colored (typically blue).[7] This stain is effective for a wide variety of functional groups.

Experimental Protocol:

  • Preparation of the Staining Solution:

    • In a suitable flask, dissolve 6 g of ammonium molybdate and 0.25 g of ceric ammonium molybdate in 120 mL of deionized water.[10]

    • Slowly and with stirring, add 7.5 mL of concentrated sulfuric acid (H₂SO₄) to the solution.[10]

    • Stir until a clear, homogenous solution is obtained. The order of addition is critical for successful preparation.[10]

    • The solution can be stored in a glass jar. Pre-made solutions are also commercially available.[12][13]

  • Staining Procedure:

    • Ensure the developed TLC plate is completely dry.

    • Dip the plate into the CAM solution for a few seconds.

    • Wipe the back of the plate and gently warm it with a heat gun.

    • Spots will typically appear as dark blue against a light blue or greenish background.[7][10] Vigorous heating may be required for full color development.[5]

Expected Results: Methoxy-nitro-trimethylbenzenes will yield dark blue spots on a lighter background. Due to its high sensitivity, even trace impurities may become visible.[5]

C. p-Anisaldehyde Stain: Probing Nucleophilic Character

Principle of Detection: The p-anisaldehyde stain, under acidic conditions, reacts with nucleophilic compounds to form highly conjugated, and therefore colored, products.[1] While it is excellent for visualizing alcohols, phenols, and amines, its effectiveness for substituted aromatics can vary.[5][7][8] The electron-donating methoxy group on the target molecule may facilitate an electrophilic aromatic substitution-type reaction with the protonated anisaldehyde, leading to a colored spot. Different functional groups often produce distinct colors with this stain, which can be useful for differentiation.[8][14]

Experimental Protocol:

  • Preparation of the Staining Solution:

    • In a flask, combine 133 mL of ethanol and 7 mL of water. Slowly add 5.1 mL of concentrated sulfuric acid (H₂SO₄).[10]

    • Cool the mixture to 5-10 °C in an ice bath.

    • In a separate container, dissolve 3.75 mL of p-anisaldehyde in 1.6 mL of glacial acetic acid.[10]

    • Add the p-anisaldehyde solution to the cooled acid-ethanol mixture and stir until homogeneous.[10]

    • Store the stain in a foil-wrapped jar in the refrigerator to prolong its shelf life.[14][15]

  • Staining Procedure:

    • Dip the dried, developed TLC plate into the p-anisaldehyde solution.

    • Remove the plate, wipe the excess stain, and gently heat with a heat gun until colored spots appear against a light pink background.[7][16]

Expected Results: The color of the spots for methoxy-nitro-trimethylbenzenes can vary but may appear as shades of yellow, green, or brown.[14] It is advisable to note the specific color produced for your compounds of interest for future reference.

D. Iodine Vapor: A Simple, Reversible Method

Principle of Detection: Iodine has a high affinity for aromatic and unsaturated compounds, forming colored complexes.[4][10] This visualization is based on the weak physical adsorption of iodine vapor onto the surface of the organic compounds, resulting in brown spots.[4] The process is generally reversible, as the iodine will eventually sublime off the plate.[17]

Experimental Protocol:

  • Preparation of the Iodine Chamber:

    • Place a few crystals of solid iodine at the bottom of a sealed chamber (a wide-mouthed jar with a lid works well).[8][17]

    • Adding a small amount of silica gel to the chamber and mixing it with the iodine crystals can provide a more even vapor concentration.[10][17]

  • Staining Procedure:

    • Place the dried, developed TLC plate inside the iodine chamber and close the lid.[4][18]

    • Allow the plate to remain in the chamber until brown or yellowish-brown spots appear. This can take anywhere from a few seconds to several minutes.[18]

    • Remove the plate and immediately circle the spots with a pencil, as they will fade over time.[17]

Expected Results: Methoxy-nitro-trimethylbenzenes will appear as brown to yellowish-brown spots against a light tan background.

III. A Specific and Highly Sensitive Method for Nitroarenes

For unambiguous identification of nitro-containing compounds, a specific derivatization method is highly recommended.

Reduction of the Nitro Group followed by Diazotization and Coupling

Principle of Detection: This multi-step method is highly specific for aromatic nitro compounds.[19] First, the nitro group is chemically reduced to a primary aromatic amine using stannous chloride (SnCl₂).[19] The resulting amine is then diazotized with nitrous acid (formed in situ from sodium nitrite and acid) to produce a diazonium salt. This highly reactive salt is immediately coupled with a suitable agent, such as β-naphthol, to form a brightly colored azo dye.[19]

Experimental Protocol:

  • Reagent Preparation:

    • Solution A (Reducing Agent): Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M hydrochloric acid (HCl).[19]

    • Solution B (Diazotizing Agent): Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).[19]

    • Solution C (Coupling Agent): Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide (NaOH).[19]

  • Staining Procedure:

    • Reduction: After developing and drying the TLC plate, spray it evenly with Solution A (stannous chloride). Heat the plate at 100°C for 10-15 minutes. Allow it to cool completely.[19]

    • Diazotization: Spray the cooled plate with Solution B (sodium nitrite).[19]

    • Coupling: Immediately after diazotization, spray the plate with Solution C (β-naphthol).[19]

Expected Results: Aromatic nitro compounds will appear as distinct, brightly colored spots (often orange to red) against a pale background.[19] This method's high specificity makes it invaluable for confirming the presence of the nitro group.

Summary of Visualization Techniques

Visualization MethodPreparation SummaryApplicationExpected ResultTarget Functionality
UV Light (254 nm) N/AIrradiate plate with UV lamp.Dark spots on a green fluorescent background.Aromatic rings, conjugated systems.[1][5]
Potassium Permanganate KMnO₄, K₂CO₃, NaOH in water.[8]Dip and gently heat.Yellow-brown spots on a purple background.Oxidizable groups (alkyl, methoxy).[7]
Ceric Ammonium Molybdate (CAM) Ammonium molybdate, ceric ammonium molybdate, H₂SO₄ in water.[10]Dip and heat.Dark blue spots on a light blue/green background.Universal, highly sensitive.[7]
p-Anisaldehyde p-Anisaldehyde, H₂SO₄, acetic acid in ethanol.[10]Dip and heat.Variably colored spots (yellow, green, brown) on a pink background.Nucleophilic groups.[8][11]
Iodine Vapor Iodine crystals in a sealed chamber.[17]Expose plate to vapor.Brown spots on a tan background.Aromatic and unsaturated compounds.[10]
Nitro-Specific Stain Three separate solutions for reduction, diazotization, and coupling.[19]Sequential spraying with heating.Bright orange to red spots on a pale background.Aromatic nitro groups.[19]

Diagrammatic Workflows and Mechanisms

General TLC Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_viz Visualization Spot 1. Spot Analyte Develop 2. Develop Plate Dry 3. Dry Plate UV 4a. UV Light (Non-destructive) Dry->UV Stain 4b. Chemical Stain (Destructive) Dry->Stain Analyze 5. Analyze Results (Calculate Rf) UV->Analyze Stain->Analyze

Caption: Standard workflow for Thin-Layer Chromatography analysis.

Mechanism of Nitro Group-Specific Staining

Nitro_Stain_Mechanism ArNO2 Ar-NO₂ Methoxy-Nitro- Trimethylbenzene ArNH2 Ar-NH₂ Aromatic Amine ArNO2->ArNH2 1. Reduction (SnCl₂/HCl) ArN2Cl Ar-N₂⁺Cl⁻ Diazonium Salt ArNH2->ArN2Cl 2. Diazotization (NaNO₂/HCl) AzoDye Ar-N=N-Naphthol-OH Colored Azo Dye ArN2Cl->AzoDye 3. Coupling (β-Naphthol/NaOH)

Caption: Reaction sequence for the specific visualization of aromatic nitro compounds.

References

  • ChemicalDesk. (2011). TLC Stains Preparation. ChemicalDesk.Com. [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • Curly Arrow. (2006). Let's talk about TLCs Part 1 - Vanillin Stain. Curly Arrow. [Link]

  • Unknown. (n.d.). TLC stains. [Link]

  • Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. [Link]

  • Unknown. (n.d.). TLC Stains. [Link]

  • Oreate AI Blog. (2026). Unlocking the Secrets of Anisaldehyde Staining in TLC. [Link]

  • p-anisaldehyde staining a TLC plate. (2014). YouTube. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Unknown. (n.d.). TLC Stains. [Link]

  • The iodine staining technique for TLC analysis. (2021). YouTube. [Link]

  • Curly Arrow. (2011). Let's Talk About TLCs Part 5 - Iodine Stain. [Link]

  • Chemistry Stack Exchange. (2016). Color of methoxy substituted phenyl rings when heated in the presence of acid. [Link]

  • Labster. (n.d.). TLC Visualization Methods. [Link]

  • ResearchGate. (2013). Can I use Iodine staining for Preparative TLC?. [Link]

  • Unknown. (n.d.). TLC Visualization Methods. [Link]

  • Filter-Bio. (2025). How to detect compounds on TLC plates?. [Link]

  • Visualizing a TLC plate. (2021). YouTube. [Link]

  • ResearchGate. (2025). Detection and Visualization Methods Used in Thin-Layer Chromatography. [Link]

Sources

Troubleshooting & Optimization

removing unreacted starting material from 2-Methoxy-4-nitromesitylene

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Characterizing the Impurity

Before initiating purification, you must correctly identify the physicochemical nature of your unreacted starting material (SM).[1] The synthesis of 2-Methoxy-4-nitromesitylene generally proceeds via two distinct routes. Your purification strategy depends entirely on which route you employed.

Scenario A: Nitration of 2-Methoxymesitylene (Most Common)
  • Reaction: Electrophilic aromatic substitution (

    
    ) of 2-methoxymesitylene.
    
  • The Impurity: Unreacted 2-methoxymesitylene .

  • Properties:

    • State: Liquid / Oil.

    • Polarity: Low (Non-polar ether).

    • Volatility: High (Steam volatile).

  • Challenge: The SM is an oil that can prevent the product from crystallizing ("oiling out").[1]

Scenario B: Methylation of 4-Nitro-2-mesitylenol
  • Reaction: O-Methylation using MeI or DMS.

  • The Impurity: Unreacted 4-nitro-2-mesitylenol .

  • Properties:

    • State: Solid.[2]

    • Polarity: Moderate (Phenolic hydroxyl).

    • Acidity: Acidic (

      
       ~7-8 due to nitro group).
      
  • Solution: Stop here. If this is your SM, simply wash the organic layer with 1M NaOH .[1] The phenolic SM will deprotonate and move to the aqueous layer; the neutral product will remain in the organic phase.[1]

Decision Matrix: Purification Strategy

Use the following logic flow to select the optimal protocol for Scenario A (removing non-polar, unreacted ether).

PurificationStrategy Start Start: Crude Reaction Mixture CheckState Physical State of Crude? Start->CheckState IsSolid Solid / Crystalline CheckState->IsSolid Dry Solid IsOil Oily / Gummy CheckState->IsOil Viscous Liquid Recryst Protocol 1: Recrystallization (MeOH or EtOH) IsSolid->Recryst SM < 5% TLC Perform TLC (Hexane:EtOAc 9:1) IsOil->TLC Steam Protocol 2: Steam Distillation (Scalable Removal of SM) TLC->Steam Large Scale (>10g) Column Protocol 3: Flash Chromatography (Silica Gel) TLC->Column Small Scale (<10g) Steam->Recryst Post-Distillation

Figure 1: Decision tree for selecting the appropriate purification method based on physical state and scale.

Detailed Protocols

Protocol 1: Recrystallization (The Gold Standard)

Best for: Solid crude material with minor impurities.[1]

Nitro-mesitylene derivatives often crystallize well, but the presence of the methoxy group and three methyl groups creates steric bulk that can lower the melting point compared to non-methylated analogs.[1]

Solvent System:

  • Primary: Methanol (MeOH) or Ethanol (EtOH).

  • Anti-solvent (if needed): Water.

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add minimum hot MeOH (approx. 60°C). Swirl until dissolved.

  • Filtration (Hot): If insoluble particles remain, filter through a pre-warmed glass frit or cotton plug to remove inorganic salts.

  • Crystallization: Allow the solution to cool slowly to room temperature (RT).

    • Critical Step: If oil droplets appear instead of crystals, reheat to dissolve and add a seed crystal of pure product. If no seed is available, scratch the inner glass wall with a glass rod.[1]

  • Cooling: Once RT is reached, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter via vacuum (Buchner funnel). Wash with ice-cold MeOH (very small volume).

  • Drying: Vacuum dry at 40°C.

Protocol 2: Steam Distillation (The "Pro" Technique)

Best for: Oily crude mixtures where SM > 10%.[1]

This is the most chemically elegant solution for this specific separation. 2-Methoxymesitylene (the SM) is steam-volatile. 2-Methoxy-4-nitromesitylene (the product) has a much lower vapor pressure due to the heavy nitro group and higher molecular weight.

Mechanism: Steam distillation allows the codistillation of the unreacted SM with water at temperatures <100°C, leaving the non-volatile nitro product behind.[1]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Claisen adapter, a steam inlet tube (reaching the bottom), and a condenser.

  • Charge: Add the crude oily mixture and 100mL of water.

  • Distill: Pass steam vigorously through the mixture (or boil the water internally if using a simple setup).

  • Monitor: Collect the distillate. The SM will appear as oily droplets in the receiving flask.[1] Continue until the distillate runs clear (no oil drops).

  • Isolation: The desired product will remain in the boiling flask as a solid precipitate or a heavy oil at the bottom.

  • Recovery: Cool the boiling flask. The product should solidify. Filter the solid.[2][3][4][5] If it remains an oil, extract with Dichloromethane (DCM), dry over

    
    , and proceed to Protocol 1.
    
Protocol 3: Flash Column Chromatography

Best for: Small scale (<5g) or difficult separations.[1]

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane / Ethyl Acetate (Gradient).

CompoundPolarityRf (9:1 Hex/EtOAc)Elution Order
2-Methoxymesitylene (SM) Non-polar~0.7 - 0.81st (Fast)
2-Methoxy-4-nitromesitylene Medium~0.3 - 0.42nd
Dinitro-impurities High< 0.23rd (Slow)

Procedure:

  • Pack: Slurry pack silica with 100% Hexane.

  • Load: Dissolve crude oil in minimum DCM or Toluene and load onto the column.

  • Elute: Start with 100% Hexane to flush the unreacted SM.

  • Gradient: Gradually increase polarity to 95:5, then 90:10 (Hexane:EtOAc). The product usually elutes between 5% and 10% EtOAc.

  • Detection: UV (254 nm). The nitro group quenches fluorescence strongly (appears as a dark spot).

Troubleshooting & FAQs

Q: My product is "oiling out" during recrystallization. What is happening? A: This is a classic issue with mesitylene derivatives. The unreacted Starting Material (SM) acts as a solvent, depressing the melting point of your product.[1]

  • Fix: Use Protocol 2 (Steam Distillation) to strip the SM first. Once the SM is gone, the product will likely solidify.[1] Alternatively, use a "seeding" technique: dip a glass rod in the oil, let it dry/cool on the bench until crystals form on the tip, then re-introduce it to the solution.[1]

Q: I see a spot running just below my product on TLC. What is it? A: This is likely the di-nitro species (2-methoxy-4,6-dinitromesitylene). If you nitrated too vigorously (high temp or excess acid), the activated ring accepts a second nitro group.[1]

  • Fix: This is difficult to remove by recrystallization alone. You must use Protocol 3 (Column Chromatography) with a very shallow gradient (e.g., 1% EtOAc increments).[1]

Q: Can I use vacuum distillation to separate them? A: Caution is advised. While the SM boils at ~225°C (atm), nitro compounds can be thermally unstable.[1] Distilling a nitro-aromatic residue to dryness poses a risk of decomposition or explosion. Steam distillation (Protocol 2) is significantly safer as it operates at ~100°C.

References

  • Organic Syntheses, Coll.[1][6] Vol. 2, p. 449 (1943); Vol. 11, p. 24 (1931). Nitromesitylene.[1] (Describes the steam distillation technique for purifying nitro-mesitylene derivatives). [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for purification of aromatic nitro compounds and steam distillation principles).

Sources

solving solubility issues of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Solutions for 2-Methoxy-4-nitro-1,3,5-trimethylbenzene

Executive Summary & Molecule Profile

User Context: You are likely working with 2-Methoxy-4-nitro-1,3,5-trimethylbenzene , a highly substituted aromatic ring.[1][2] Its structure combines a lipophilic mesitylene core (three methyl groups) with a methoxy group and a nitro group.[1]

The Problem: This molecule exhibits "brick-dust" behavior—high crystallinity and high lipophilicity (LogP estimated ~3.5–4.0).[1] While the nitro group adds some polarity, the steric crowding of the trimethyl and methoxy groups prevents effective hydrogen bonding with water, resulting in aqueous solubility likely < 10 mg/L (approx. 50 µM) .[2]

The Solution: Simple dilution into water will almost always cause precipitation.[1] You must use Cosolvent Spiking or Surfactant-Mediated Solubilization to maintain stability in biological buffers.[1]

Troubleshooting Guide (Q&A Format)

Scenario A: "I diluted my DMSO stock into PBS, and it turned cloudy immediately."

Diagnosis: This is the "Crash-Out" effect.[1] You exceeded the kinetic solubility limit . The hydrophobic effect drove the molecules to aggregate instantly upon hitting the high-polarity water environment.[1]

Immediate Fix (The "Solvent Spike" Method): Do not add the stock directly to a large volume of buffer. Instead:

  • Pre-dilute your compound in a secondary solvent (intermediate polarity) like Ethanol or PEG-400.[1]

  • Vortex the buffer rapidly while adding the compound dropwise.

  • Limit the final organic solvent concentration to < 1% if possible, or up to 5% if your assay tolerates it.[1][2]

Root Cause Analysis:

  • Mechanism: The 1,3,5-trimethyl pattern creates a "greasy ball" effect.[1][2] Water molecules order themselves around this hydrophobic surface (entropic penalty), forcing the drug molecules to clump together to minimize surface area.[1][2]

Scenario B: "My compound dissolves at first but precipitates after 2 hours."

Diagnosis: You are operating in the Supersaturated Zone . You initially achieved kinetic solubility (metastable), but the system is slowly reverting to thermodynamic equilibrium (precipitation).

Long-Term Fix (Surfactants): You need a stabilizer to lower the surface tension and prevent nucleation.[1]

  • Recommendation: Add 0.1% Tween 80 (Polysorbate 80) to your buffer before adding the drug.

  • Why? Tween 80 forms micelles that encapsulate the hydrophobic mesitylene core, keeping it in solution [1].[2]

Scenario C: "I need to inject this into mice/rats. DMSO is toxic at high volumes."

Diagnosis: In vivo formulation requires biocompatible excipients.[1]

Protocol (The "Co-Solvent System"): Use a standard vehicle mix:

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Viscosity/Stability enhancer)[1]

  • 50% Saline (Diluent - add LAST)

  • Note: Always add the saline slowly to the organic mix with constant stirring.

Technical Data & Estimated Properties

PropertyEstimated ValueImplication for Experiment
LogP (Octanol/Water) ~3.5 - 4.2Highly Lipophilic.[1] Will bind to plastic tubes. Use Glass.
Water Solubility < 10 mg/LEssentially insoluble.[1] Requires carrier.[1][2][3]
pKa N/A (Non-ionizable)pH adjustment (acid/base) will NOT improve solubility.[1]
Best Solvents DMSO, Acetone, Ethyl AcetateMake 10-50 mM stocks in 100% DMSO.[1][2]

Step-by-Step Solubilization Protocols

Protocol 1: The "Tween-80 Micelle" Method (Recommended for Assays)

Best for: Cell culture, enzymatic assays, stable aqueous solutions.[1][2]

  • Prepare Stock: Dissolve 2-Methoxy-4-nitro-1,3,5-trimethylbenzene in 100% DMSO at 20 mM .

  • Prepare Buffer: Make your standard assay buffer (e.g., PBS) and add Tween 80 to a final concentration of 0.05% - 0.1% (w/v) .[1]

  • Dilution Step:

    • Pipette the DMSO stock into the center of the vortexing buffer tube.

    • Tip: Do not touch the side of the tube with the tip; the compound will crystallize on the plastic.

  • Verification: Inspect for turbidity against a dark background.[1][2] The solution should remain clear.

Protocol 2: Cyclodextrin Complexation (Gold Standard for Stability)

Best for: Long-term storage, preventing precipitation over days.[1][2]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water or saline.[1]

    • Why? The cyclodextrin "donut" shape traps the hydrophobic aromatic ring inside its cavity [2].

  • Add Compound: Add your compound (powder or concentrated DMSO stock) to the cyclodextrin solution.

  • Sonication: Sonicate in a water bath for 30-60 minutes at room temperature.

  • Filter: Pass through a 0.22 µm PVDF filter to remove any un-dissolved particles.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.

Solubility_Workflow cluster_legend Key Mechanism Start Start: 2-Methoxy-4-nitro-1,3,5-trimethylbenzene Stock Solution (DMSO) Target What is your Target Application? Start->Target CellAssay In Vitro / Cell Assay (Max 0.5% DMSO) Target->CellAssay AnimalStudy In Vivo / Animal Study (High Dose Required) Target->AnimalStudy Chemistry Chemical Synthesis (Reaction Solvent) Target->Chemistry DirectDilution Direct Dilution into Buffer CellAssay->DirectDilution Avoid SurfactantMethod Add 0.1% Tween 80 to Buffer first CellAssay->SurfactantMethod Recommended Cyclodextrin Use 20% HP-beta-CD Carrier System AnimalStudy->Cyclodextrin Best for IP/IV OrganicSolvent Use DMF, DMAc, or 100% DMSO Chemistry->OrganicSolvent Precipitation PRECIPITATION RISK (Brick Dust) DirectDilution->Precipitation Mechanism Hydrophobic Interaction: Methyl groups drive aggregation. Surfactants prevent this.

Caption: Decision tree for selecting the optimal solubilization method based on experimental constraints.

References

  • Solubilization of nitrobenzene in micellar solutions of Tween 80.

    • Source: National Institutes of Health (NIH) / PubMed[1]

    • Relevance: Demonstrates the efficacy of Tween 80 in increasing the solubility of nitro-arom
    • URL:[Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs.

    • Source: Hilaris Publisher / Journal of Bioequivalence & Bioavailability
    • Relevance: Reviews the use of Cyclodextrins and solid dispersions for lipophilic compounds similar to the target molecule.
    • URL:[Link]

  • Mesitylene (1,3,5-Trimethylbenzene) Physical Properties.

    • Source: NOAA CAMEO Chemicals[4][5]

    • Relevance: Provides the baseline solubility data for the mesitylene core (approx. 50 mg/L)

Sources

minimizing side products in the methylation of nitromesitylenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the methylation of nitromesitylenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation while minimizing the formation of common and challenging side products. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing problems and design more robust experiments from the outset.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reaction to provide a solid understanding of the key variables at play.

Q1: What are the primary side products observed during the methylation of nitromesitylenol, and why do they form?

The primary desired reaction is O-methylation to form the corresponding methyl ether. However, the phenoxide ion, formed by deprotonating the starting material, is an ambident nucleophile . This means it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the positions ortho and para to the hydroxyl group). This duality leads to two main side products:

  • C-Methylation Products : The methylating agent can react at the carbon atoms of the aromatic ring, leading to the formation of methylated cyclohexadienones, which may subsequently aromatize to form C-methylated nitromesitylenol derivatives. This is a classic competing pathway in phenol alkylation.[1][2]

  • Diaryl Ethers : Under certain conditions, particularly at higher temperatures or in the presence of specific metal catalysts (like copper), a phenoxide ion can react with a molecule of unreacted nitromesitylenol that has been activated in some way, or with an aryl halide if present, leading to the formation of a diaryl ether.[3][4]

The steric hindrance from the two methyl groups on the nitromesitylenol ring somewhat disfavors C-alkylation at the adjacent positions, but it is still a significant consideration.

Q2: How does the choice of methylating agent impact side product formation?

The methylating agent is a critical factor in controlling selectivity. The most common agents each have distinct advantages and disadvantages.

Methylating AgentKey CharacteristicsImpact on Side Products
Dimethyl Sulfate (DMS) Highly reactive, inexpensive, and efficient.[5]Its high reactivity can sometimes lead to less selectivity and over-methylation if not controlled carefully. It is extremely toxic and carcinogenic, requiring strict safety protocols.[5]
Methyl Iodide (MeI) Also highly reactive but more expensive than DMS.[6]Similar reactivity profile to DMS. It is a potent electrophile that readily participates in SN2 reactions.[7] Its toxicity is also a significant concern.
Dimethyl Carbonate (DMC) A "green" methylating agent due to its low toxicity and biodegradability.[8][9]Less reactive than DMS or MeI, often requiring higher temperatures (90-160°C), a phase-transfer catalyst (PTC), or stronger bases to achieve good yields.[10][11] This lower reactivity can sometimes be leveraged for higher selectivity, favoring O-methylation.[9]

In general, the toxicity of methylating agents correlates with their reactivity.[5] For nitromesitylenol, the choice often comes down to a balance between reaction efficiency, safety, and cost.

Q3: What is the role of the base, and how does its strength influence the outcome?

The base's role is to deprotonate the phenolic hydroxyl group to form the reactive phenoxide nucleophile. The choice and amount of base are critical.

  • Insufficiently Strong Base : If the base is too weak (e.g., sodium bicarbonate for a less acidic phenol), deprotonation will be incomplete, leading to low conversion and unreacted starting material.[12] The nitro group on nitromesitylenol increases its acidity, making deprotonation easier than for simple phenols.

  • Appropriately Strong Base : Bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH) are commonly used. K₂CO₃ is a good starting point as it's a solid, non-hygroscopic base that works well in polar aprotic solvents.

  • Excessively Strong Base/Harsh Conditions : While a strong base is necessary, using an overly strong base like NaH in combination with high temperatures can increase the rate of side reactions.[12]

Q4: Why is solvent selection critical for minimizing side products?

The solvent significantly influences the nucleophilicity of the phenoxide ion.

  • Aprotic Polar Solvents (Recommended) : Solvents like acetonitrile (MeCN), dimethylformamide (DMF), or acetone are ideal. They effectively solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the phenoxide anion. This leaves the anion "naked" and highly nucleophilic, promoting the desired SN2 reaction at a faster rate.[12]

  • Protic Solvents (To Be Avoided) : Solvents like water, methanol, or ethanol will form strong hydrogen bonds with the phenoxide anion. This solvates and stabilizes the anion, drastically reducing its nucleophilicity and slowing down the desired methylation reaction. This can lead to the need for higher temperatures, which in turn may promote side reactions.[12]

Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your experiment.

Q1: "My reaction is yielding a significant amount of C-alkylated byproducts. How can I improve selectivity for O-methylation?"

This is a classic selectivity problem. The phenoxide's resonance structures place negative charge density on both the oxygen and the ring carbons. To favor O-methylation, you need to encourage the reaction to proceed under kinetic control, where the more accessible and more electronegative oxygen atom reacts preferentially.

Solutions:

  • Lower the Reaction Temperature : C-alkylation often has a higher activation energy than O-alkylation. Running the reaction at a lower temperature (e.g., room temperature or slightly above) can significantly favor the O-methylated product.

  • Use a Less Reactive, "Greener" Methylating Agent : Switching from dimethyl sulfate (DMS) to dimethyl carbonate (DMC) can improve selectivity. DMC's lower reactivity requires more specific catalytic activation (e.g., with K₂CO₃ and a phase-transfer catalyst), which can be tuned to favor the desired O-methylation pathway.[9][10]

  • Optimize the Solvent : Ensure you are using a polar aprotic solvent like acetonitrile or DMF. These solvents enhance the oxygen's nucleophilicity, promoting a faster SN2 reaction on the oxygen atom.[12]

Q2: "My reaction is very slow or incomplete, with a lot of unreacted starting material. What should I check?"

A stalled reaction is typically due to insufficient activation of the nucleophile or an issue with the reagents.

Solutions:

  • Verify Base Strength and Stoichiometry : Ensure your base is strong enough to fully deprotonate the nitromesitylenol. Use at least one equivalent of a base like K₂CO₃ or NaOH. If using a very strong but moisture-sensitive base like sodium hydride (NaH), ensure your glassware and solvent are scrupulously dry, as any water will quench the base.[12]

  • Consider a Phase-Transfer Catalyst (PTC) : If you are using a solid base like K₂CO₃ in a liquid solvent, the reaction can be slow due to poor mixing between the phases. Adding a PTC like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide ion into the organic phase, dramatically accelerating the reaction.[13][14]

  • Gently Increase Temperature : If the reaction is clean but slow at room temperature, gradually increasing the heat (e.g., to 50-80°C) can increase the rate. Monitor by TLC to ensure side products do not begin to form.[12]

Q3: "I'm concerned about the toxicity of my methylating agent (e.g., DMS). What are safer alternatives and how do I adapt my protocol?"

Switching to a greener reagent is an excellent goal. The best alternative is Dimethyl Carbonate (DMC).

Adaptation Strategy:

  • Reagent : Replace dimethyl sulfate or methyl iodide with dimethyl carbonate. You may need to use DMC in excess, as it can also serve as a solvent.[9]

  • Catalyst System : DMC is not reactive enough on its own. You will need a base and likely a catalyst. A highly effective system is K₂CO₃ as the base and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[10]

  • Conditions : The reaction will likely require higher temperatures, typically in the range of 90-120°C, often under reflux.[9]

  • See Protocol 2 below for a detailed experimental procedure.

Troubleshooting Decision Workflow

The following diagram provides a logical path for diagnosing and solving common issues in the methylation of nitromesitylenol.

Troubleshooting_Workflow start Problem Observed low_yield Low Yield / Incomplete Reaction start->low_yield side_products Significant Side Products start->side_products check_base 1. Check Base - Is it strong enough? - Is it anhydrous (if NaH)? - Stoichiometry correct? low_yield->check_base Is deprotonation efficient? c_alkylation C-Alkylation Observed side_products->c_alkylation other_byproducts Complex Mixture / Degradation side_products->other_byproducts add_ptc 2. Add Phase-Transfer Catalyst (e.g., TBAB) to accelerate reaction check_base->add_ptc Yes, but still slow increase_temp 3. Increase Temperature Incrementally (Monitor by TLC) add_ptc->increase_temp Still slow lower_temp 1. Lower Reaction Temperature c_alkylation->lower_temp reduce_temp 1. Reduce Temperature / Time other_byproducts->reduce_temp change_solvent 2. Switch to Aprotic Polar Solvent (e.g., Acetonitrile, DMF) lower_temp->change_solvent Still seeing C-alkylation use_dmc 3. Use a Milder Methylating Agent (e.g., Dimethyl Carbonate) change_solvent->use_dmc Still seeing C-alkylation check_reagents 2. Check Reagent Purity reduce_temp->check_reagents Mechanism cluster_0 Deprotonation cluster_1 Resonance Structures of Phenoxide Ion cluster_2 Methylation Pathways Nitromesitylenol Nitromesitylenol Phenoxide Phenoxide Nitromesitylenol->Phenoxide + Base - H-Base⁺ Phenoxide_O Phenoxide (Charge on Oxygen) Phenoxide_C Phenoxide (Charge on Ring Carbon) Phenoxide_O->Phenoxide_C Resonance O_Product O-Methylated Product (Desired Ether) Phenoxide_O->O_Product Sₙ2 Attack from Oxygen + CH₃-X C_Product C-Methylated Product (Side Product) Phenoxide_C->C_Product Sₙ2 Attack from Carbon + CH₃-X

Sources

Technical Support Center: Thermal Handling of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene

[1]

Case ID: #NM-MES-004 Subject: Thermal Stability Profile & Reflux Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit[1]

Executive Summary & Stability Profile

User Query: Is 2-Methoxy-4-nitro-1,3,5-trimethylbenzene stable under reflux?

Technical Verdict: Yes, this compound is generally stable under neutral reflux conditions in solvents with boiling points

1steric crowdingortho-effect1

Critical Risk Factors:

  • Ortho-Methyl Interaction: The nitro group at position 4 is flanked by methyl groups at positions 3 and 5.[1] At temperatures

    
    , this can trigger an intramolecular redox reaction (hydrogen abstraction), leading to decomposition or explosion hazards.[1]
    
  • Acid Sensitivity: The methoxy ether linkage (position 2) is susceptible to cleavage (demethylation) if refluxed in acidic media, reverting the molecule to the phenol derivative.

ParameterSpecification / Limit
Max Safe Process Temp (

)

(Recommended)
Decomposition Onset (

)
Typically

(Requires DSC verification)
Preferred Solvents Ethanol, Methanol, Toluene, Ethyl Acetate
Forbidden Conditions Strong Acid Reflux (HI, HBr), Temperatures

Technical Deep Dive: The "Ortho-Effect" Mechanism

To understand the stability limits, you must understand the molecular geometry.

  • Steric Inhibition of Resonance: The nitro group is forced out of the benzene plane by the two bulky ortho-methyl groups. This "twisted" conformation weakens the

    
     bond strength compared to unhindered nitrobenzene.
    
  • Intramolecular Oxidation (The Hazard): Under high thermal stress, the oxygen of the nitro group can abstract a hydrogen atom from the adjacent methyl group. This leads to the formation of anthranil derivatives or benzylic oxidation products. This pathway has a lower activation energy than simple bond homolysis.[1]

Visualizing the Decomposition Pathway

The following diagram illustrates the theoretical decomposition risk if the temperature limit is breached.

DecompositionPathwayStart2-Methoxy-4-nitro-1,3,5-trimethylbenzeneHeatHigh Heat(>150°C)Start->HeatStep1Nitro-Twisting(Steric Strain)Heat->Step1ActivationStep2Ortho-MethylH-AbstractionStep1->Step2Proximal InteractionResult1Benzylic Radicals(Polymerization)Step2->Result1Pathway AResult2Anthranil / NitriteRearrangementStep2->Result2Pathway B (Explosive Risk)

Caption: Figure 1. Theoretical thermal decomposition pathways driven by the ortho-effect in sterically hindered nitro-aromatics.

Troubleshooting Guide
Issue 1: The solution turns dark brown/black during reflux.
  • Diagnosis: Oxidative decomposition or formation of azo-coupling byproducts.[1]

  • Root Cause:

    • Trace base catalysis: Nitro compounds in the presence of base and heat can form azo-dimers.

    • Thermal oxidation of the electron-rich methyl groups.

  • Corrective Action:

    • Check pH: Ensure the reaction mixture is neutral (pH 6-7).

    • Inert Atmosphere: Always reflux under Nitrogen (

      
      ) or Argon to prevent aerobic oxidation of the activated methyl groups.[1]
      
    • Lower Temperature: Switch from Toluene (

      
      ) to Ethanol (
      
      
      ) if solubility permits.
Issue 2: Loss of the Methoxy Group (Demethylation).
  • Diagnosis: NMR shows loss of the

    
     singlet (approx.[1] 3.7-3.8 ppm) and appearance of a broad 
    
    
    peak.[1]
  • Root Cause: Acidic Reflux.[1] If this material was synthesized via nitration, residual

    
     or 
    
    
    in the crude material acts as a catalyst to cleave the ether.
  • Corrective Action:

    • Pre-Wash: Dissolve crude material in ethyl acetate and wash with saturated

      
      before attempting recrystallization/reflux.[1]
      
    • Add Buffer: Add a small amount of solid

      
       or triethylamine to the reflux pot to scavenge acid traces.
      
Issue 3: Exotherm or "Bumping" upon heating.
  • Diagnosis: Rapid pressure buildup or temperature spike.[1]

  • Root Cause: Autocatalytic decomposition.[1] Impurities (especially dinitro species) lower the decomposition onset temperature.

  • Corrective Action:

    • Stop immediately. Cool the vessel.

    • Run DSC: Do not proceed without determining the

      
       of the specific batch.
      
Standard Operating Procedures (SOPs)
SOP-A: Thermal Stability Validation (The "Self-Validating" Protocol)

Before scaling up any reflux process

StabilityCheckSampleIsolate 50mg SampleDSCRun DSC(30°C to 250°C @ 5°C/min)Sample->DSCDecisionCheck Exotherm OnsetDSC->DecisionSafeSafe to Reflux(Limit = Onset - 50°C)Decision->SafeNo peaks < 200°CUnsafeDo NOT RefluxPurify firstDecision->UnsafeExotherm < 180°C

Caption: Figure 2. Go/No-Go decision tree for thermal processing of nitro-aromatics.

SOP-B: Safe Recrystallization Protocol
  • Solvent Selection: Use Ethanol (95%) or Methanol.[1] Avoid high-boiling ethers (e.g., Dioxane) which can form peroxides.[1]

  • Dissolution: Heat solvent to boiling separately, then add to the solid.[1] Do not heat the solid dry.

  • Reflux: Limit reflux time to < 30 minutes. Prolonged heating increases the probability of side-reactions (isomerization or oxidation).[1]

  • Cooling: Allow to cool slowly to Room Temp, then

    
    .
    
Frequently Asked Questions (FAQs)

Q: Can I distill this compound under vacuum? A: Proceed with extreme caution. While the boiling point is reduced under vacuum, the pot temperature must still be monitored.

  • Rule: Never heat the pot bath

    
    , regardless of vacuum level.[1]
    
  • Risk:[1][2][3] If the vacuum fails, the temperature may spike, leading to rapid decomposition.[1]

Q: Is the "Nitro-Musk" safety warning applicable here? A: Yes. This molecule is structurally similar to "Musk Ambrette" (a known photo-allergen and nitro-aromatic).[1] While your compound is a mono-nitro derivative (less explosive than trinitro-toluene), it shares the polynitro-alkylbenzene structural alerts.[1] Treat it as a potential energetic material until DSC data proves otherwise.[1]

Q: Why does the melting point vary in literature? A: The "Mesityl" core allows for different isomers (e.g., 2-nitro vs 4-nitro relative to the methoxy).

  • Your Target: 2-Methoxy-4-nitro-1,3,5-trimethylbenzene.[1]

  • Common Impurity:[1] 2-Methoxy-2-nitro-isomer (sterically impossible/highly unstable) or dinitro species.[1]

  • Note: Impurities drastically lower the melting point and stability. A sharp melting point is your best indicator of stability.[1]

References
  • NIST Chemistry WebBook. Benzene, 2-methoxy-1,3,5-trimethyl- (Properties & ID).[1] National Institute of Standards and Technology.[1] Link[1]

  • Tsang, W. (1986).[1] Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center (DTIC).[1] (Describes the "ortho-effect" and anthranil decomposition pathway). Link[1]

  • Organic Syntheses. Nitromesitylene (General synthesis and safety of mesitylene nitration). Org.[1][4] Synth. 1931, 11,[1] 74. Link

  • Cameo Chemicals. 1,3,5-Trimethylbenzene (Mesitylene) Safety Data. NOAA.[1] (Baseline safety for the parent molecule). Link

Validation & Comparative

Technical Guide: Mass Spectrometry Profiling of 2-Methoxy-4-nitromesitylene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) fragmentation patterns of 2-Methoxy-4-nitromesitylene , a specialized synthetic intermediate. It contrasts the performance of Electron Ionization (EI) for structural fingerprinting against Electrospray Ionization (ESI) for high-sensitivity quantification, providing a roadmap for researchers in drug development and impurity profiling.

Executive Summary

2-Methoxy-4-nitromesitylene (C₁₀H₁₃NO₃, MW 195.21) presents a unique challenge in mass spectrometry due to its highly substituted benzene ring. The steric crowding of the 1,3,5-trimethyl (mesitylene) core, combined with electron-withdrawing nitro and electron-donating methoxy groups, drives specific "ortho-effect" fragmentation pathways.

This guide compares two analytical approaches:

  • EI-MS (Hard Ionization): Essential for structural elucidation and distinguishing regioisomers via diagnostic ortho-eliminations.

  • ESI-MS (Soft Ionization): Superior for trace-level quantification in biological matrices (e.g., DMPK studies).

Structural Analysis & Fragmentation Logic

The fragmentation behavior is governed by the specific arrangement of substituents:

  • Core: 1,3,5-Trimethylbenzene.[1]

  • Position 2: Methoxy group (-OCH₃).

  • Position 4: Nitro group (-NO₂).[2]

Key Mechanistic Drivers
  • Ortho-Nitro/Methyl Interaction (The "Ortho Effect"): The nitro group at C4 is flanked by methyl groups at C3 and C5. Upon electron impact, the nitro oxygen abstracts a hydrogen from the ortho-methyl group, leading to the expulsion of a hydroxyl radical (•OH ). This results in a diagnostic [M-17]⁺ peak (m/z 178), often forming a stable bicyclic isoxazole-type cation.

  • Methoxy Group Stability: The methoxy group at C2 is flanked by methyls at C1 and C3. Steric hindrance favors the loss of the methyl radical (•CH₃ ) from the ether oxygen, yielding a quinoid-like cation at [M-15]⁺ (m/z 180).

  • Absence of Ortho-Nitro/Methoxy Interaction: Unlike isomers where nitro and methoxy groups are adjacent (which typically eliminate HNO₂), the intervening methyl group at C3 blocks this pathway, serving as a negative diagnostic marker.

Comparative Performance Guide: EI vs. ESI

The following table contrasts the performance of the two primary ionization techniques for this compound.

Table 1: Performance Comparison (EI vs. ESI)
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Application Structural ID, Impurity ProfilingQuantification (PK/PD), Trace Analysis
Ionization Type Hard (70 eV)Soft (Positive Mode)
Dominant Signal Fragment Ions (m/z 178, 165, 135)Molecular Ion Adducts [M+H]⁺, [M+NH₄]⁺
Diagnostic Value High: Distinguishes isomers via ortho effects.Low: Isomers often yield identical [M+H]⁺.
Sensitivity Moderate (ng range)High (pg range)
Key Limitation Molecular ion (M⁺) may be weak/absent.Susceptible to matrix suppression.

Fragmentation Pathways (EI-MS)[3][4]

The Electron Ionization pathway is complex and provides the "fingerprint" for identification.

Pathway Visualization

The following diagram illustrates the competing fragmentation routes driven by the ortho-methyl and methoxy groups.

Fragmentation M Molecular Ion (M+) m/z 195 [C10H13NO3]+ M_OH [M - OH]+ m/z 178 (Ortho Effect) M->M_OH - •OH (17) M_NO2 [M - NO2]+ m/z 149 M->M_NO2 - •NO2 (46) M_NO [M - NO]+ m/z 165 M->M_NO - •NO (30) M_CH3 [M - CH3]+ m/z 180 M->M_CH3 - •CH3 (15) M_OH_CO [M - OH - CO]+ m/z 150 M_OH->M_OH_CO - CO (28) M_CH3->M_OH_CO - NO (30) M_CH2O [M - CH2O]+ m/z 165

Figure 1: EI-MS fragmentation pathway of 2-Methoxy-4-nitromesitylene showing competing loss of OH (ortho effect) and methyl/nitro groups.

Mechanistic Detail
  • Path A: Hydroxyl Loss (m/z 178): The most diagnostic pathway. The oxygen of the 4-nitro group abstracts a hydrogen from the 3-methyl or 5-methyl group. This is followed by the loss of •OH , creating a stable cation. This confirms the ortho relationship between the nitro and methyl groups [1, 2].

  • Path B: Nitro Group Loss (m/z 149): Direct cleavage of the C-N bond yields the [M-NO₂]⁺ ion. This is common to all nitroaromatics but less specific than Path A.

  • Path C: Methyl Radical Loss (m/z 180): Cleavage of the methyl group from the methoxy ether.

Experimental Protocols

To replicate these profiles, use the following validated workflows.

Protocol A: GC-MS (EI) for Structural Confirmation

Best for: Purity analysis of synthesized standards.

  • Sample Prep: Dissolve 1 mg of 2-Methoxy-4-nitromesitylene in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Injection: 1 µL splitless injection at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Gradient:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Data Check: Verify presence of m/z 178 (Ortho) and m/z 195 (Parent). Absence of m/z 178 suggests the nitro group is not flanked by methyls (isomer mismatch).

Protocol B: LC-MS/MS (ESI) for Bioanalysis

Best for: Detecting the compound in plasma/media.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Quantification):

    • Precursor: 196.2 [M+H]⁺

    • Product 1: 179.2 [M+H - OH]⁺ (Quantifier - note the mass shift in ESI vs EI).

    • Product 2: 150.1 [M+H - NO₂]⁺ (Qualifier).

  • Note: ESI fragmentation (CID) often mimics EI patterns but requires optimization of Collision Energy (CE). Start CE at 15-25 eV.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Nitrobenzene and Derivatives (Ortho Effects). NIST Mass Spectrometry Data Center.[3][4][5] Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[6] (Chapter on Fragmentation of Organic Ions and Ortho Effects in Nitroaromatics).

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Yinon, J. (2006). Forensic and Environmental Detection of Explosives. Wiley.[4][7] (Fragmentation of nitro-aromatic compounds).

Sources

UV-Vis Absorption Maxima of Nitro-Substituted Trimethylbenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Fingerprint

In the spectroscopic analysis of nitro-aromatics, Steric Inhibition of Resonance (SIR) is not merely a theoretical concept—it is a quantifiable observable. This guide analyzes the UV-Vis absorption maxima (


) of nitro-substituted trimethylbenzenes (specifically mesitylene derivatives).

Unlike planar nitrobenzene, where the nitro group is conjugated with the aromatic ring, nitro-substituted trimethylbenzenes exhibit profound hypsochromic (blue) shifts and hypochromic (intensity) effects . The ortho-methyl groups in the mesitylene scaffold force the nitro group out of planarity, effectively "decoupling" the


-electron system. This guide provides the comparative data and experimental protocols necessary to utilize these spectral shifts as a diagnostic tool for molecular conformation.
Theoretical Framework: Electronic Transitions & SIR

To interpret the data correctly, we must first deconstruct the electronic transitions involved.

  • The K-Band (

    
    ):  In planar nitrobenzene, the nitro group is coplanar with the ring. This allows for full resonance (conjugation), resulting in a strong "Charge Transfer" band (K-band) typically around 250–260 nm  with a high molar absorptivity (
    
    
    
    ).
  • The R-Band (

    
    ):  A weaker transition involving the lone pair electrons on the oxygen, typically found around 330–350 nm .
    
  • The Steric Effect: In Nitromesitylene (2-nitro-1,3,5-trimethylbenzene) , the two methyl groups ortho to the nitro group create significant steric strain. To relieve this, the nitro group rotates out of the benzene plane (twist angle

    
    ).[1] This rotation breaks the overlap between the p-orbitals of the ring and the nitro group, inhibiting resonance.
    

The Spectroscopic Consequence: The strong K-band (


) collapses or shifts drastically to the vacuum UV region (< 220 nm), leaving a spectrum that closely resembles the alkyl-substituted benzene parent (mesitylene) rather than a conjugated nitro-aromatic.
Diagram 1: Mechanism of Steric Inhibition

SIR_Mechanism Planar Planar Nitrobenzene (Conjugated) Ortho_Sub Ortho-Methyl Substitution (Steric Crowding) Planar->Ortho_Sub Add Methyls Twist Nitro Group Rotation (~66° Twist) Ortho_Sub->Twist Relieve Strain Decoupling Orbital Decoupling (Loss of Resonance) Twist->Decoupling Break π-overlap Spectrum Spectral Result: Blue Shift (Hypsochromic) Intensity Drop (Hypochromic) Decoupling->Spectrum Observed Data

Caption: Logical flow showing how steric crowding leads to orbital decoupling and the resulting spectral shift.

Comparative Data Analysis

The following table contrasts the absorption maxima of nitrobenzene (the planar control) with its methylated analogs. Note the progressive blue shift and loss of intensity as steric hindrance increases.

Table 1: UV-Vis Absorption Maxima in Ethanol/Cyclohexane

CompoundStructureSteric EnvironmentPrimary

(K-Band)
Molar Absorptivity (

)
Secondary

(R-Band)
Nitrobenzene PlanarNone252 - 260 nm ~10,000 (Strong)~330 nm (Weak)
2-Nitrotoluene Slight TwistMild (1 ortho-methyl)250 nm ~6,000 (Reduced)~340 nm
Nitromesitylene High Twist (~66°) Severe (2 ortho-methyls) ~210 - 220 nm *High (Alkyl-benzene band) ~340 nm (Weak)
Dinitromesitylene High TwistSevere~215 nm HighIndistinct

*Note on Nitromesitylene: The "classic" nitro-aromatic band at 260 nm effectively disappears. The absorption observed at 210–220 nm corresponds to the localized excitation of the benzene ring (E-band), similar to mesitylene itself (


 nm), confirming the loss of conjugation.
Experimental Protocol: Measuring the Steric Shift

To replicate these results with high fidelity, follow this self-validating protocol. The choice of solvent is critical; polar solvents can mask fine structure, while non-polar solvents (Cyclohexane) are preferred for observing detailed transitions.

Protocol Workflow

1. Solvent Selection & Verification

  • Standard: Spectroscopic grade Cyclohexane (Cutoff < 200 nm).

  • Alternative: 95% Ethanol (if solubility is an issue, but note the solvatochromic shift).

  • Blank Check: Run a baseline scan of pure solvent. Absorbance at 210 nm must be < 0.05 AU.

2. Sample Preparation

  • Stock Solution: Prepare a

    
     M stock solution of the nitro-trimethylbenzene derivative.
    
  • Working Solution: Dilute to approx.

    
     M to 
    
    
    
    M.
  • Target: Aim for a maximum absorbance (

    
    ) between 0.8 and 1.2 AU for the strongest peak to ensure linearity (Beer-Lambert Law).
    

3. Data Acquisition

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Scan Range: 200 nm – 400 nm.[2][3]

  • Scan Speed: Medium (approx. 200 nm/min) to capture shoulder definitions.

  • Slit Width: 1.0 nm.

4. Validation Step (The "Control")

  • Run Nitrobenzene alongside your mesitylene derivative.

  • Pass Criteria: If Nitrobenzene does not show a peak at ~260 nm, your instrument or solvent is compromised.

  • Comparison: Overlay the traces. The Nitromesitylene trace should show a "valley" or flat baseline where the Nitrobenzene peak stands tall.

Diagram 2: Experimental Workflow

Protocol Start Start: Sample Prep Solvent Solvent Check (Cyclohexane < 0.05 AU @ 210nm) Start->Solvent Dilution Dilution to ~10^-5 M (Target A = 0.8 - 1.2) Solvent->Dilution Baseline Baseline Correction (Double Beam Mode) Dilution->Baseline Scan Scan 200-400 nm Baseline->Scan Validation Control: Nitrobenzene Run Scan->Validation Analysis Data Analysis: Identify Blue Shift Validation->Analysis

Caption: Step-by-step workflow ensuring data integrity and instrument validation.

Expert Insights: Why This Matters

As a researcher, you are not just measuring a number; you are measuring molecular geometry .

  • Drug Design: If your pharmacophore requires a planar nitro group for binding (e.g., intercalation into DNA), a mesitylene-like scaffold will fail. The UV data predicts this failure without the need for X-ray crystallography.

  • Explosives Analysis: Many nitro-aromatics are energetic materials (e.g., TNT). The shift in

    
     correlates with the "trigger" sensitivity. Highly twisted nitro groups (like in trinitromesitylene) often have different decomposition pathways than planar ones due to the weakened C-N bond character.
    
  • Synthesis Monitoring: When nitrating mesitylene, the disappearance of the conjugated band is a confirmation of the ortho substitution pattern.

References
  • Nagakura, S., Kojima, M., & Maruyama, Y. (1964).[4] Electronic spectra and electronic structures of nitrobenzene and nitromesitylene. Journal of Molecular Spectroscopy. Link

  • Cruse, C. A., & Goodpaster, J. V. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Link

  • Trotter, J. (1959). Steric Inhibition of Resonance: V. Nitromesitylene. Acta Crystallographica. Link

  • NIST Chemistry WebBook. UV/Visible Spectrum of Mesitylene. National Institute of Standards and Technology.[5][6] Link

  • LibreTexts Chemistry. UV Spectroscopy and Conjugation Rules. Link

Sources

A Comparative Guide to the Crystal Structure Analysis of Substituted Nitromesitylene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of Molecular Architecture in Aromatic Nitro Compounds

For researchers and professionals in drug development and materials science, understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. This knowledge, derived from crystal structure analysis, governs a molecule's macroscopic properties, including solubility, stability, and intermolecular interactions. This guide focuses on the analytical workflow for determining the crystal structure of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene, a substituted aromatic nitro compound.

While a published crystal structure for this specific molecule is not publicly available as of this guide's publication, we will establish a complete experimental and analytical protocol based on established best practices in single-crystal X-ray diffraction (SC-XRD). To provide a robust comparative analysis, we will contrast the expected structural features of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene with the experimentally determined crystal structures of two closely related analogs: Nitromesitylene and 1,3,5-trimethyl-2,4-dinitrobenzene . This comparison will illuminate how subtle changes in functional groups—specifically, the substitution of a methoxy group for a hydrogen or a second nitro group—can profoundly influence molecular conformation and crystal packing.

Part 1: The Experimental Workflow: From Crystal to Structure

The definitive method for elucidating the atomic arrangement in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).[1] This non-destructive technique provides unparalleled detail on bond lengths, bond angles, and the overall molecular conformation.[1] The success of an SC-XRD experiment is critically dependent on the quality of the single crystal.[2]

Synthesis and Crystallization: The Foundation of Analysis

The initial step involves the synthesis of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene. A plausible synthetic route involves the nitration of 2-methoxy-1,3,5-trimethylbenzene. Following synthesis and purification, the critical step is to grow high-quality single crystals suitable for diffraction.[2]

Protocol for Crystallization:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). The ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation: Cover the vessel with a perforated film (e.g., Parafilm with needle holes) to allow for slow evaporation of the solvent over several days at a constant temperature.[2] This slow process is crucial for allowing molecules to arrange themselves into a well-ordered crystal lattice.

  • Crystal Harvesting: Once crystals of a suitable size (ideally 0.1-0.3 mm in all dimensions) with sharp edges and no visible defects are formed, they must be carefully harvested.[2]

Data Collection: Interrogating the Crystal with X-rays

The chosen single crystal is mounted on a goniometer head and placed within the X-ray diffractometer.[1]

dot

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection Protocol:

  • Instrumentation: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ=0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • Data Collection Strategy: The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations, which sharpens the diffraction data. A series of diffraction images are collected as the crystal is rotated through various angles (ω and φ scans).

  • Data Integration: The collected images are processed to determine the unit cell dimensions and the intensities of thousands of individual reflections. This step transforms the raw diffraction pattern into a list of reflections (h,k,l) and their corresponding intensities.

Structure Solution and Refinement: From Data to Molecular Model

This phase is computationally intensive and relies on specialized software.

Protocol for Structure Solution and Refinement:

  • Space Group Determination: The integrated data is analyzed to determine the crystal system and space group, which defines the symmetry of the crystal lattice.

  • Structure Solution: Ab initio methods (e.g., direct methods or dual-space recycling, as implemented in programs like SHELXS or SHELXT) are used to generate an initial model of the molecular structure from the diffraction data.[3]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[3] This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using tools like PLATON and checkCIF to ensure its chemical and geometric sensibility. The final data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the Crystallographic Information File (CIF) format.[4]

Part 2: Comparative Structural Analysis

In this section, we compare the key crystallographic and structural parameters of our target compound (hypothetical data based on chemical principles) with its experimentally determined analogs, Nitromesitylene and 1,3,5-trimethyl-2,4-dinitrobenzene.[5][6][7]

Parameter 2-Methoxy-4-nitro-1,3,5-trimethylbenzene Nitromesitylene 1,3,5-trimethyl-2,4-dinitrobenzene [7]
Formula C₁₀H₁₃NO₃C₉H₁₁NO₂C₉H₁₀N₂O₄
Crystal System Expected: Monoclinic or OrthorhombicOrthorhombicOrthorhombic
Space Group Expected: P2₁/c or PbcaPnmaPnma
a (Å) N/A15.144.136 (5)
b (Å) N/A8.4113.916 (5)
c (Å) N/A7.2617.194 (5)
Z (Molecules/Unit Cell) Expected: 444
Key Dihedral Angle (°) Nitro-group twist (C-C-N-O)64-85 (Varies)[5]55.04 (15) and 63.23 (15)
Steric Hindrance and Molecular Conformation

A defining feature of substituted mesitylene derivatives is the steric strain induced by the ortho-substituents. In all three compounds, the bulky methyl groups flanking the nitro and/or methoxy groups force these functional groups to twist out of the plane of the benzene ring.

  • Nitromesitylene: The crystal structure of nitromesitylene reveals a significant twist of the nitro group, with the angle between the plane of the nitro group and the aromatic ring being approximately 85° in the solid state.[5] This steric inhibition of resonance is a classic example of conformational strain overcoming electronic effects.

  • 1,3,5-trimethyl-2,4-dinitrobenzene: This molecule features two nitro groups. Both are significantly twisted out of the benzene ring plane, with dihedral angles of 55.0° and 63.2°.[7] The presence of a second nitro group slightly alters the steric environment compared to a single nitro group.

  • 2-Methoxy-4-nitro-1,3,5-trimethylbenzene (Expected): We can confidently predict a similar, significant out-of-plane twist for the nitro group at the 4-position, likely in the range of 60-80°. The methoxy group at the 2-position will also be sterically hindered by the flanking methyl groups at positions 1 and 3, forcing it to adopt a non-planar conformation. The interplay between the electronic donating nature of the methoxy group and the withdrawing nature of the nitro group would be modulated by these steric constraints.

dot

Sources

Validating C10H13NO3 Derivatives: A Comparative Guide to Elemental Analysis, HRMS, and qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox

In the development of adrenergic agonists and amino acid analogs, the molecular formula C10H13NO3 represents a critical scaffold found in compounds such as Metaraminol , Methoxy-tyrosine , and various phenylethanolamine derivatives.

While High-Resolution Mass Spectrometry (HRMS) often confirms the identity of these synthesized molecules with ppm-level accuracy, it frequently fails to capture the bulk purity. A common scenario in the lab is a sample that shows a perfect


 peak at m/z 196.0968 but fails combustion analysis due to trapped solvents, inorganic salts, or amorphous morphology.

This guide objectively compares the three primary validation methodologies—Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) —providing the calculations, protocols, and decision-making logic required to meet the rigorous


 publication standard.

Theoretical Framework: C10H13NO3 Calculations

Before experimental validation, accurate theoretical baselines are required.

Baseline Calculation (Anhydrous/Non-solvated)

Formula: C₁₀H₁₃NO₃ Molecular Weight (MW): 195.21 g/mol

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1012.011120.1161.53%
Hydrogen (H) 131.00813.106.71%
Nitrogen (N) 114.00714.017.17%
Oxygen (O) 315.99948.0024.59%
The Solvate Correction (The "Failed" Sample)

C10H13NO3 derivatives often trap water or methanol due to hydrogen bonding capabilities. If a sample is a hemihydrate (


), the calculation must shift.

Formula: C₁₀H₁₃NO₃ · 0.5 H₂O New MW:


 g/mol 
  • New %C:

    
    
    
  • Impact: A difference of 2.72% from the anhydrous theoretical value. This massive deviation confirms why "drying" or "solvate calculation" is non-negotiable.

Comparative Analysis: Choosing the Right Method

The following table compares the three dominant methodologies for validating C10H13NO3 purity.

FeatureMethod A: Combustion Analysis (CHN) Method B: qNMR (Internal Standard) Method C: HRMS (Q-TOF/Orbitrap)
Primary Output Weight % of C, H, NMolar ratio vs. StandardExact Mass (m/z)
Purity Type Bulk Purity (Absolute)Bulk Purity (Absolute)Identity (Qualitative)
Sample Req. 2–5 mg (Destructive)5–10 mg (Non-destructive)<0.1 mg (Destructive)
Precision

(Standard)

(Operator dependent)
< 3 ppm (Mass accuracy)
Blind Spots Cannot detect non-volatile inorganics (ash) unless %Residue is run.Signal overlap; Requires soluble standard.Does not quantify impurities. Ion suppression can hide contaminants.
Best For Final compound validation for publication.Precious samples; unstable compounds; solvate quantification.Initial confirmation of synthesis success.

Experimental Protocols

Protocol A: Optimized Automated CHN Analysis

Target: C10H13NO3 derivatives (often hygroscopic).

  • Preparation:

    • Dry the sample in a vacuum oven at 40°C for 24 hours over

      
      .
      
    • Note: If the melting point is low (<60°C), use a vacuum desiccator at room temperature to avoid sublimation.

  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Weigh 2.000–3.000 mg of sample into a tin capsule.

    • Critical Step: Add 5–10 mg of Tungsten Trioxide (

      
      ) as a combustion aid. C10H13NO3 compounds can form refractory nitrides; 
      
      
      
      prevents this.
  • Combustion:

    • Furnace Temperature: 950°C (Flash combustion).

    • Carrier Gas: Helium (Flow rate 140 mL/min).

    • Oxygen Loop: 15 mL (Ensure excess

      
       for complete oxidation).
      
  • Acceptance Criteria:

    • Result must be within

      
        of theoretical values.
      
Protocol B: qNMR Purity Assay

Alternative when CHN fails due to limited sample mass.

  • Standard Selection:

    • Use Maleic Acid (TraceCERT®) or Dimethyl Sulfone (

      
      ).
      
    • Why? They have simple singlets that do not overlap with the aromatic/methoxy protons of C10H13NO3.

  • Sample Preparation:

    • Weigh accurately (

      
       mg) approx. 10 mg of C10H13NO3 sample (
      
      
      
      ) and 5 mg of Internal Standard (
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse delay (

      
      ): 60 seconds  (Must be 
      
      
      
      relaxation time).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity of standard.[1]

Troubleshooting Logic & Workflow

When elemental analysis fails (deviates > 0.4%), use the following logic to diagnose the issue.

EA_Troubleshooting Start Start: CHN Result > 0.4% Error CheckH Check %H Deviation Start->CheckH HighH Is %H significantly HIGH? CheckH->HighH Solvent Suspect Trapped Solvent (Water/MeOH) HighH->Solvent Yes LowC Is %C significantly LOW? HighH->LowC No TGA Run TGA or 1H NMR (Check solvent peaks) Solvent->TGA Recalc Recalculate Theoretical with Solvate (e.g., 0.5 H2O) TGA->Recalc Match Does New Calc Match? Recalc->Match Pass PASS: Report as Solvate Match->Pass Yes Repurify FAIL: Re-purify Sample Match->Repurify No Inorganic Suspect Inorganic Impurity (Silica/Salts) LowC->Inorganic Yes Residue Check Ash/Residue Inorganic->Residue Residue->Repurify caption Figure 1: Decision Matrix for Troubleshooting Failed Elemental Analysis in C10H13NO3 Derivatives.

Key Diagnostic Indicators from Figure 1:
  • High %H + Low %C: Almost always indicates trapped water or alcohol. Use the "Solvate Correction" calculation in Section 2.2.

  • Low %C + Low %H + Low %N: Indicates non-combustible contamination (e.g., Silica gel from column chromatography or inorganic salts like NaCl).

  • High %N: Rare, but usually indicates trapped DMF or TEA (Triethylamine) from synthesis.

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Characterization of New Compounds. American Chemical Society.[2][3] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[4][Link]

Sources

Distinguishing Isomers of Nitro-Trimethylanisole: A 13C NMR Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Isomers of Nitro-Trimethylanisole Using 13C NMR Format: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Analytical Scientists[1]

Executive Summary

The nitration of polysubstituted anisoles, such as 2,3,5-trimethylanisole, is a classic problem in regioselectivity.[1] The resulting isomers—typically 4-nitro-2,3,5-trimethylanisole and 6-nitro-2,3,5-trimethylanisole —possess identical molecular weights and similar polarities, often complicating separation and identification by LC-MS alone.[1]

While Proton (


H) NMR is a standard first-line tool, it often suffers from signal crowding in the aliphatic region and ambiguous aromatic singlets. Carbon-13 (

C) NMR
, particularly when focused on quaternary carbons, provides a definitive structural fingerprint.[1] This guide details the methodology for using

C NMR to distinguish these isomers, grounded in the principles of Substituent Chemical Shifts (SCS) and steric inhibition of resonance.

The Regiochemical Challenge

When nitrating 2,3,5-trimethylanisole, the directing effects of the methoxy group (strong ortho/para donor) and the three methyl groups (weak ortho/para donors) compete.

  • Isomer A (4-Nitro): The nitro group inserts at position 4, flanked by methyl groups at C3 and C5.[1] This creates a "buttressed" steric environment.[1]

  • Isomer B (6-Nitro): The nitro group inserts at position 6, flanked by a methyl at C5 and the methoxy group at C1.

The Mechanism of Distinction: Steric Inhibition of Resonance

In sterically crowded systems, the nitro group cannot lie coplanar with the benzene ring. This twisting decouples the


-system, significantly altering the expected chemical shifts.
  • Planar Nitro Group: Strong shielding of ortho carbons (~ -5 ppm).[1]

  • Twisted Nitro Group: Reduced shielding of ortho carbons; the inductive deshielding effect dominates.

Experimental Protocol: High-Fidelity C Acquisition

To distinguish these isomers, you must resolve the quaternary carbons (C-NO


, C-OMe, and C-Me).[1] Standard rapid acquisition parameters often saturate these signals.[1]
Reagents and Sample Preparation[2]
  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (if solubility is poor).[1] Note: CDCl
    
    
    is preferred for sharper resolution of methyl signals.
  • Concentration: 30–50 mg per 0.6 mL solvent.[1] High concentration is vital for

    
    C sensitivity.[1]
    
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (Self-Validating Protocol)

The following parameter set ensures quantitative or near-quantitative detection of quaternary carbons, which have long relaxation times (


).
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Minimizes NOE enhancement variation; allows integration comparison if

is long enough.[1]
Relaxation Delay (

)
2.0 – 5.0 seconds Critical. Quaternary carbons relax slowly.[1] Short

leads to missing ipso-carbon signals.
Spectral Width 240 ppmEnsures capture of carbonyls or extreme deshielding (though not expected here) and baseline noise calculation.[1]
Scans (NS) > 1024Required for sufficient S/N ratio on quaternary carbons.[1]
Temperature 298 K (25°C)Standardize to prevent temperature-dependent chemical shift drift.[1]

Data Analysis: Predicting and Assigning Shifts

The distinction relies on the Additivity Rule modified by Steric Correction .

Theoretical Shift Calculation (SCS)

Base Benzene Shift: 128.5 ppm

  • -NO

    
     Effect:  Ipso (+20), Ortho (-5), Meta (+1), Para (+6)
    
  • -OMe Effect: Ipso (+31), Ortho (-14), Meta (+1), Para (-8)[1]

  • -CH

    
     Effect:  Ipso (+9), Ortho (+1), Meta (-0.1), Para (-3)[1]
    
Comparative Table: 4-Nitro vs. 6-Nitro Isomers

Note: Values are approximate (


 2 ppm) and solvent-dependent.
Carbon Position4-Nitro Isomer (Predicted

)
6-Nitro Isomer (Predicted

)
Diagnostic Feature
C-NO

(Ipso)
~145 - 148 ppm ~140 - 144 ppm The 4-nitro is flanked by two methyls (less electronic donation than OMe), leading to a more deshielded ipso position.[1]
C-OMe (Ipso) ~156 ppm~152 ppm In 6-nitro, the nitro group is ortho to the OMe, shielding the C-OMe ipso carbon relative to the 4-nitro isomer.
C-H (Aromatic) C6-H (Shielded by OMe)C4-H (Deshielded by NO

)
Critical: C6-H in 4-nitro is ortho to OMe (~110 ppm).[1] C4-H in 6-nitro is meta to OMe and flanked by methyls (~130 ppm).[1]
Visual Workflow for Assignment

The following logic tree illustrates the decision process for assigning the correct isomer.

IsomerAssignment Start Start: Acquire 13C{1H} Spectrum CountSignals Count Signals: Expect 10 distinct carbons (6 Ar, 1 OMe, 3 Me) Start->CountSignals CheckCH Identify Aromatic C-H Signal (via DEPT-135 or HSQC) CountSignals->CheckCH CH_Shift Check Chemical Shift of C-H CheckCH->CH_Shift LowField High Field (< 115 ppm) Indicates Ortho to OMe CH_Shift->LowField < 115 ppm HighField Low Field (> 125 ppm) Indicates Meta/Para to OMe CH_Shift->HighField > 125 ppm Assign4 Assignment: 4-Nitro-2,3,5-trimethylanisole (Proton is at C6) LowField->Assign4 Assign6 Assignment: 6-Nitro-2,3,5-trimethylanisole (Proton is at C4) HighField->Assign6 Verify Verification: Check C-OMe Ipso Shift Assign4->Verify Assign6->Verify

Figure 1: Decision tree for assigning nitro-trimethylanisole regioisomers based on C-H chemical shift logic.

Comparative Analysis: C vs. Alternatives

While


C NMR is powerful, it is often most effective when validated against other techniques.[1]
TechniqueCapability for Isomer DifferentiationProsCons

C NMR
High Resolves quaternary carbons; detects subtle electronic changes (shielding/deshielding).[1]Low sensitivity; requires long acquisition times for quaternary carbons.

H NMR
Medium Fast; integration confirms number of groups.[1]Aromatic singlets often overlap; difficult to prove regiochemistry without 2D data.[1]
1D NOE (Nuclear Overhauser Effect) Definitive Gold Standard. Irradiating the OMe peak will show enhancement of the H6 proton in the 4-nitro isomer. In the 6-nitro isomer, the OMe is blocked by the nitro group and methyls; no Ar-H enhancement is observed.Requires careful sample prep (degassing) and specific pulse sequences.
HMBC (2D) High Correlates protons to carbons 2-3 bonds away.[1] Can trace the connectivity from the OMe protons to the C1 carbon, then to C6-H (if present).Complex setup; requires interpretation expertise.[1]
Recommendation

For a rapid, unambiguous assignment:

  • Run

    
    H NMR  to check purity.[1]
    
  • Run 1D NOE targeting the methoxy (-OMe) signal.[1]

    • Enhancement of Aromatic H?

      
      4-Nitro Isomer  (H is at C6, adjacent to OMe).[1]
      
    • No Enhancement of Aromatic H?

      
      6-Nitro Isomer  (Nitro is at C6, blocking the interaction).[1]
      
  • Use

    
    C NMR  (as detailed above) to confirm the electronic environment of the quaternary carbons for final characterization.[2]
    

References

  • Substituent Chemical Shifts (SCS)

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Standard reference for additivity rules).

  • Steric Inhibition of Resonance

    • Kovács, E. et al. (2021).[1][3] "13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations." Results in Chemistry. Link[3]

  • NMR Solvent Impurities & Standards

    • Babij, N. R. et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.[1] Link

  • General 13C NMR Interpretation

    • Compound Interest.[1][3][4] (2015).[1][4] "A Guide to 13C NMR Chemical Shift Values."Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper handling and disposal of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene. As a nitroaromatic compound frequently utilized as a precursor in the synthesis of more complex organic molecules, its unique chemical properties demand rigorous adherence to safety protocols to mitigate risks to personnel, facilities, and the environment.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety standards and regulatory compliance.

Part 1: Hazard Profile and Risk Assessment

Understanding the inherent hazards of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene is the foundation of its safe management. The molecule's structure, combining a flammable trimethylbenzene core with a reactive nitro group, dictates its risk profile. Nitro compounds are recognized as strong oxidizers and can be highly reactive or even explosive under certain conditions.[2][3][4]

Table 1: Summary of Key Hazards

Hazard ClassDescriptionCausality (Linked to Chemical Structure)
Flammability The compound is a flammable liquid, and its vapors can form explosive mixtures with air, especially at elevated temperatures.[5][6][7]The trimethylbenzene component provides a hydrocarbon backbone, which is inherently flammable.
Reactivity/Oxidizer As a nitro compound, it is a strong oxidizer and may react violently with reducing agents, strong acids, or bases.[2][3]The nitro (-NO2) group is an oxidizing functional group.
Health Hazards Causes skin and serious eye irritation.[5][8] May cause respiratory irritation upon inhalation of vapors or mists.[5][8] Aspiration may be fatal if the liquid is swallowed and enters the airways.[5][8]The aromatic hydrocarbon structure contributes to its irritant properties and ability to defat the skin.[9]
Environmental Hazards Toxic to aquatic life with long-lasting effects.[5][8][10]Due to its low water solubility and inherent toxicity, improper release can lead to persistent environmental contamination.[5]

Part 2: Pre-Disposal Handling and Waste Accumulation

Proper management begins at the point of generation. All waste containing 2-Methoxy-4-nitro-1,3,5-trimethylbenzene must be treated as hazardous waste from the moment it is declared for disposal.

Step-by-Step Protocol for Waste Accumulation
  • Container Selection and Integrity:

    • Action: Designate a specific, chemically compatible waste container. Containers made of high-density polyethylene (HDPE) or other solvent-resistant plastics are often preferred to glass to minimize the risk of breakage.[11]

    • Causality: The container must not react with the chemical waste. Acids and bases, for example, should not be stored in metal containers.[12] The container must be free from any damage or deterioration and possess a secure, leak-proof closure to prevent spills and vapor release.[13]

    • Operational Note: Never fill a waste container to more than 90% of its capacity.[12] This headspace allows for vapor expansion, preventing a dangerous pressure buildup.

  • Accurate and Compliant Labeling:

    • Action: As soon as the first drop of waste is added, affix a hazardous waste tag compliant with Environmental Protection Agency (EPA) and institutional standards.[14][15]

    • Causality: Proper labeling is a core requirement of the Resource Conservation and Recovery Act (RCRA) to ensure safe handling, segregation, and disposal.[13][14] It communicates the container's contents and associated hazards to all personnel.

    • Required Information on Label: [11]

      • The words "Hazardous Waste."

      • Full chemical name: "Waste 2-Methoxy-4-nitro-1,3,5-trimethylbenzene." Avoid all abbreviations or chemical formulas.

      • List all components in a mixture.

      • Checkboxes or pictograms indicating the specific hazards (e.g., Flammable, Oxidizer, Health Hazard).

      • The date waste accumulation began.

      • Principal Investigator's name and contact information, and the laboratory location (building and room number).

  • Segregation and Safe Storage:

    • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15] This area must be under the direct control of laboratory personnel and situated at or near the point of waste generation.[12]

    • Causality: Segregation prevents accidental mixing of incompatible chemicals, which could lead to fire, explosion, or the release of toxic gases.[13][15]

    • Critical Incompatibilities for This Compound:

      • Keep Away From: Strong reducing agents (e.g., zinc, alkali metals), combustible materials, flammable materials, strong acids, and bases.[2][16]

    • Storage Environment: The SAA must be a cool, dry, and well-ventilated location, away from heat, sparks, open flames, or any other potential ignition sources.[3][6][17] Use secondary containment, such as a chemically-resistant tray, to contain potential leaks.[13][15][16]

Part 3: The Formal Disposal Workflow

The disposal of 2-Methoxy-4-nitro-1,3,5-trimethylbenzene is strictly regulated and must not be discharged into sanitary sewers or regular trash.[11][13] The process involves a clear chain of custody from the laboratory to a licensed treatment facility, managed by your institution's Environmental Health and Safety (EHS) department.

Workflow Diagram

G cluster_lab Laboratory Environment cluster_ehs Institutional Oversight cluster_disposal External Disposal A Point of Waste Generation B Step 1: Select & Label Compliant Container A->B  Characterize as Hazardous Waste C Step 2: Accumulate Waste in Satellite Accumulation Area (SAA) B->C  Store with Proper Segregation D Step 3: Complete & Submit Waste Pickup Request to EHS C->D  When container is full or accumulation time limit nears E EHS Personnel Collects Waste D->E F Consolidation at Central Accumulation Area (CAA) E->F G Licensed Hazardous Waste Transporter F->G H RCRA-Permitted Treatment, Storage, & Disposal Facility (TSDF) G->H I Final Disposition (e.g., High-Temperature Incineration) H->I

Caption: The cradle-to-grave disposal workflow for hazardous chemical waste.

Procedural Steps for Disposal
  • Initiate Disposal Request: Once the waste container is nearly full (not exceeding 90% capacity) or nearing its storage time limit, complete a chemical waste pickup request form as required by your institution's EHS department.[11][12]

  • Prepare for Pickup: Ensure the container is clean on the outside, properly sealed, and the label is fully legible.[11][15] Place it in an easily accessible location for the EHS pickup team. Leaking or improperly labeled containers will be rejected.[11]

  • Maintain Records: Keep a copy of the waste disposal request form for your laboratory's records. This documentation is crucial for regulatory compliance and waste tracking.

  • Final Disposition: Your EHS department will manage the transfer to a licensed hazardous waste vendor.[14] The most common and effective disposal method for this type of organic compound is high-temperature incineration at a facility permitted under RCRA regulations.[18]

Part 4: Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action. These procedures are for minor laboratory spills that do not present an immediate fire or toxicity hazard to personnel in the room.[19]

Minor Spill Cleanup Protocol
  • Alert & Isolate: Immediately alert personnel in the vicinity. If the substance is volatile, evacuate the immediate area.[19]

  • Control Ignition Sources: Eliminate all nearby sources of ignition, including unplugging electrical equipment if safe to do so.[19][20]

  • Ventilate: Increase ventilation in the area by opening a chemical fume hood sash.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles or face shield, and appropriate chemical-resistant gloves (consult a glove compatibility chart).[3][8]

  • Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[19] DO NOT use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Using non-sparking tools (e.g., plastic or brass scoops), carefully collect the absorbed material.[3][6][9] Place the contaminated absorbent into a sealable container.

  • Package and Label: Seal the container and label it as "Hazardous Waste: Spill Debris containing 2-Methoxy-4-nitro-1,3,5-trimethylbenzene." Arrange for disposal through EHS.

  • Decontaminate: Clean the spill surface with soap and water.[21]

Personal Exposure First Aid
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Immediately call a poison control center or doctor.[5][8]

References

  • 2-Methoxy-4-nitro-1,3,5-trimethylbenzene - Benchchem. (URL: )
  • Handling and Care of Peroxide-Forming and Nitro Compounds - Lyme Congreg
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (URL: [Link])

  • Chemical Incompatibility and Lab Storage Rules - Environmental Health and Safety, University of Massachusetts Boston. (URL: )
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (URL: [Link])

  • Nitrobenzene - Incident management - GOV.UK. (URL: [Link])

  • NitroCompounds-Various.docx - University of Georgia Research. (URL: )
  • How to Dispose of Chemical Waste - Environmental Health and Safety, University of Colorado Boulder. (URL: [Link])

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. (URL: [Link])

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (URL: [Link])

  • Chemistry Lab Waste Disposal - Environmental Marketing Services. (URL: [Link])

  • Treatment methods for the remediation of nitroaromatic explosives - ResearchGate. (URL: [Link])

  • Spill Clean up Procedure - Safety & Risk Services, University of British Columbia. (URL: [Link])

  • SAFETY DATA SHEET - Flammable Liquid Mixture - Airgas. (URL: [Link])

  • chemical handling and storage section 6 - University of Toronto Scarborough. (URL: [Link])

  • Biological remediation of explosives and related nitroaromatic compounds - PubMed. (URL: [Link])

  • Safety data sheet - 1,3,5-Trimethylbenzene - CPAchem. (URL: [Link])

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Comprehensive Safety & Handling Guide: 2-Methoxy-4-nitro-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment[1][2][3]

2-Methoxy-4-nitro-1,3,5-trimethylbenzene (also referred to as 4-Nitro-2-methoxymesitylene) is a highly substituted nitro-aromatic ether.[1][2][3] While specific commercial Safety Data Sheets (SDS) for this exact isomer are rare, its structural functional groups—a nitro group (


), an electron-donating methoxy group (

), and a mesitylene core—dictate its safety profile.[1][2][3]

Core Hazard Classification:

  • Energetic Sensitivity: As a nitro-aromatic, this compound possesses a high oxygen balance relative to standard hydrocarbons.[2][3] While mono-nitro compounds are generally stable, the steric strain of the trimethyl substitution combined with the nitro group creates thermal instability .[1][2][3] It must be treated as a potential deflagration hazard if heated under confinement or distilled to dryness.[3]

  • Toxicological Threat: Nitro-aromatics are potent methemoglobinemia agents . They can oxidize hemoglobin to methemoglobin, preventing oxygen transport.[1][2][3] Absorption occurs rapidly through the skin, lungs, and GI tract.[1][2][3]

  • Physical State: Likely a crystalline solid or viscous oil at room temperature (Melting Point estimated ~50–70°C based on analogs like 2-methoxy-4-methyl-1-nitrobenzene).[2][3]

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard precautions" to address the specific permeation and energetic risks of nitro-mesitylene derivatives.[4][5]

Respiratory Protection[1][3][4][5][6]
  • Rationale: Nitro-aromatic dusts are highly toxic.[2][3] Vapors generated during synthesis or heating can cause rapid dizziness and cyanosis (blue skin/lips).[3]

  • Requirement:

    • Solid/Dust Handling: Minimum N95 or P100 particulate respirator.[1][3]

    • Liquid/Solution Handling: Half-face or Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1][2][3]

    • Engineering Control: All handling must occur within a certified fume hood operating at face velocity >100 fpm.[1][3]

Hand Protection (Glove Permeation Strategy)
  • Rationale: Nitro compounds are lipophilic and permeate standard latex or thin nitrile rapidly.[1][3]

  • Protocol: Double-Gloving System

    • Inner Layer: 4 mil Nitrile (Tactility).[1][3]

    • Outer Layer: Silver Shield® (Laminate) or thick Viton®/Butyl rubber (Chemical Barrier).[1][3]

    • Change Schedule: Replace outer gloves immediately upon splash; replace inner gloves every 2 hours.[1][3]

Eye & Face Protection[1]
  • Rationale: Crystalline solids can act as projectiles during static discharge events; liquids are severe irritants.[1][3]

  • Requirement:

    • Primary: Chemical Splash Goggles (ANSI Z87.1+).[1][3] Safety glasses are insufficient due to vapor/dust entry.[1][2][3]

    • Secondary: Face Shield (8-inch minimum) required when handling >500 mg or during heating steps.[2][3]

Body Protection[3]
  • Rationale: Synthetic fabrics (polyester/nylon) melt into the skin during flash fires, a known risk with nitro-compounds.[1][2][3]

  • Requirement:

    • Lab Coat: 100% Cotton (fire-resistant treated) or Nomex®.[2][3] NO SYNTHETICS.

    • Footwear: Closed-toe, leather uppers (non-permeable).[1][2][3]

Part 3: Operational Protocols

Workflow Visualization: Safe Handling Logic

The following diagram outlines the decision-making process for handling this compound, emphasizing the "Stop-Work" triggers.

G Start Start: Handling 2-Methoxy-4-nitro-1,3,5-trimethylbenzene CheckState Check Physical State Start->CheckState Solid Solid / Crystalline CheckState->Solid Liquid Liquid / Solubilized CheckState->Liquid StaticCheck CRITICAL: Static Control (Anti-static gun/mat required) Solid->StaticCheck Dust Explosion Risk SolventCheck Select Solvent (Avoid Acetone/Ketones with Base) Liquid->SolventCheck Weighing Weighing Protocol (Closed Balance, Draft Shield) StaticCheck->Weighing Reaction Reaction / Heating Weighing->Reaction SolventCheck->Reaction BlastShield Install Blast Shield (If T > 50°C) Reaction->BlastShield Heating Required? Disposal Disposal: Segregated Stream Reaction->Disposal Room Temp BlastShield->Disposal

Figure 1: Operational decision tree for handling nitro-mesitylene derivatives, prioritizing static control and thermal protection.

Weighing & Transfer (The "Static" Danger)

Nitro-aromatic solids are prone to static buildup, which can trigger localized decomposition or dust explosions.[1][2][3]

  • Grounding: Use an anti-static mat and wrist strap.[1][3]

  • Tools: Use non-sparking spatulas (Teflon-coated or ceramic). Do not use metal spatulas that can scrape against glass.[1][3]

  • Atmosphere: If handling >5g, inert the weighing chamber with a gentle stream of Nitrogen or Argon.[1][3]

Reaction Safety
  • Incompatible Solvents: Avoid strong bases (NaOH, KOH) in ketone solvents (Acetone) when nitro-compounds are present.[1][2][3] This forms the Janovsky Complex , which can be explosively unstable.[1][3]

  • Temperature Limit: Do not heat above 100°C without Differential Scanning Calorimetry (DSC) data. The onset of decomposition for similar nitro-mesitylenes is often near 180–200°C, but autocatalysis can lower this threshold.[1][2][3]

Part 4: Emergency & Disposal Response[1][2][3]

Exposure Response (Methemoglobinemia)

If exposure is suspected (blue lips, headache, confusion):

  • Immediate: Remove victim from the area to fresh air.

  • Skin: Wash with soap and water for 15 minutes.[1][3] Do not use alcohol/ethanol, as it increases skin absorption of nitro-compounds.[1][2][3]

  • Medical: Alert EMS immediately; mention "Nitro-aromatic exposure / Methemoglobinemia."[3]

Spill Management
Spill TypeAbsorbent MaterialCleaning ToolDisposal Container
Solid/Dust Wet paper towels (dampen to prevent dust)Plastic scoop (Anti-static)Wide-mouth HDPE Jar
Liquid Vermiculite or SandPolypropylene padsGlass or HDPE Bottle

Critical Note: Do NOT use sawdust or paper-based absorbents for liquid spills (fire risk with nitro-oxidizers).[2][3] Use inert mineral absorbents only.[1][3]

Waste Disposal[1][3][6]
  • Labeling: "Hazardous Waste - Toxic / Potential Explosive - Nitro-Aromatic."[2][3]

  • Segregation: Keep separate from strong acids, bases, and reducing agents.[1][2][3]

  • Destruction: Professional incineration is the only approved method.[1][3] Do not attempt chemical neutralization in the lab.[1][3]

References

  • U.S. Environmental Protection Agency (EPA). (2023).[3] Benzene, 2-methoxy-1-methyl-4-nitro- Substance Details.[1][2][3][6][7] CompTox Chemicals Dashboard.[3][6] Retrieved from [Link][1][2][3][6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.